Technical Documentation Center

Methyl 2-amino-2-phenylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-phenylbutanoate
  • CAS: 76142-47-7

Core Science & Biosynthesis

Foundational

"methyl 2-amino-2-phenylbutanoate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-Amino-2-Phenylbutanoate Introduction Methyl 2-amino-2-phenylbutanoate is a chiral ester derivative of α-amino-α-phenylbutyric acid. As a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 2-Amino-2-Phenylbutanoate

Introduction

Methyl 2-amino-2-phenylbutanoate is a chiral ester derivative of α-amino-α-phenylbutyric acid. As a non-proteinogenic amino acid ester, it represents a valuable molecular scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary chiral center, a primary amine, a methyl ester, and a phenyl group, offers a unique combination of functional handles for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, intended for researchers and professionals in drug development and chemical sciences. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

Physicochemical and Structural Properties

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in designing synthetic routes and predicting its pharmacological profile.

Chemical Identity
  • IUPAC Name: methyl 2-amino-2-phenylbutanoate[1]

  • Molecular Formula: C₁₁H₁₅NO₂[1][2]

  • CAS Number: 76142-47-7[1][2]

  • Synonyms: (+)-2-Amino-2-phenylbutyric acid methyl ester, Benzeneacetic acid, α-amino-α-ethyl-, methyl ester[1][2]

The structure contains a stereocenter at the α-carbon, meaning it can exist as two enantiomers, (R)- and (S)-methyl 2-amino-2-phenylbutanoate. The properties and biological activity can vary significantly between these enantiomers.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for predicting solubility, membrane permeability, and reactivity.

PropertyValueSource
Molecular Weight 193.24 g/mol [1][2]
Monoisotopic Mass 193.110278721 Da[1]
XLogP3 (Lipophilicity) 1.6[1]
Topological Polar Surface Area 52.3 Ų[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem

Table 1: Key Physicochemical Properties of Methyl 2-Amino-2-Phenylbutanoate.

Synthesis and Purification

The most direct and common route to synthesize methyl 2-amino-2-phenylbutanoate is through the esterification of its parent amino acid, 2-amino-2-phenylbutanoic acid. This approach is favored for its high yield and straightforward purification.

Synthetic Workflow: Fischer Esterification

Fischer-Speier esterification is a classic and reliable method that involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The excess alcohol serves both as a reactant and as the solvent, driving the equilibrium towards the product.

SynthesisWorkflow cluster_0 Synthesis Protocol Start Reactants: - 2-Amino-2-phenylbutanoic acid - Methanol (excess) - H₂SO₄ (catalyst) Reaction Fischer Esterification: Combine reactants and reflux for 6-8 hours. Monitor reaction progress via TLC. Start->Reaction Step 1 Workup Neutralization & Extraction: 1. Cool reaction mixture. 2. Neutralize with NaHCO₃ (aq). 3. Extract with ethyl acetate. Reaction->Workup Step 2 Purification Purification: 1. Dry organic layer (Na₂SO₄). 2. Concentrate under reduced pressure. 3. Purify via column chromatography. Workup->Purification Step 3 Product Final Product: Methyl 2-amino-2-phenylbutanoate (Verify purity via NMR, LC-MS) Purification->Product Step 4

Caption: Workflow for the synthesis of methyl 2-amino-2-phenylbutanoate.

Detailed Experimental Protocol

Materials:

  • 2-Amino-2-phenylbutanoic acid (1.0 eq)[3][4]

  • Methanol (reagent grade, ~20-30 eq by volume)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate gradient

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-2-phenylbutanoic acid and methanol. Stir the suspension until the amino acid is partially dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly, preferably in an ice bath.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for isolating the pure ester.

Causality Behind Choices:

  • Excess Methanol: Using methanol as the solvent drives the reaction equilibrium towards the ester product, maximizing the yield as per Le Chatelier's principle.

  • Sulfuric Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Neutralization: The neutralization step with NaHCO₃ is crucial to quench the reaction and remove the acid catalyst, which would otherwise hydrolyze the product during extraction and storage.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow

AnalyticalWorkflow cluster_1 Analytical Characterization Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Structural Elucidation Sample->NMR MS Mass Spectrometry (LC-MS) Molecular Weight & Purity Sample->MS IR IR Spectroscopy Functional Group ID Sample->IR Purity Purity Assessment (HPLC/UPLC) MS->Purity

Caption: Standard analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected data from key analytical techniques.

TechniqueExpected Data/Observations
¹H NMR - ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of phenyl group).- ~3.6-3.7 ppm: Singlet, 3H (methyl ester, -OCH₃).- ~2.0-2.2 ppm: Broad singlet, 2H (amine, -NH₂).- ~1.8-2.0 ppm: Quartet, 2H (methylene, -CH₂CH₃).- ~0.8-1.0 ppm: Triplet, 3H (methyl, -CH₂CH₃).
¹³C NMR - ~175 ppm: Ester carbonyl carbon.- ~140-145 ppm: Quaternary aromatic carbon.- ~125-129 ppm: Aromatic CH carbons.- ~65 ppm: Quaternary α-carbon.- ~52 ppm: Methyl ester carbon.- ~30 ppm: Methylene carbon.- ~8 ppm: Methyl carbon.
IR Spectroscopy - ~3300-3400 cm⁻¹: N-H stretching (primary amine).- ~3000-3100 cm⁻¹: Aromatic C-H stretching.- ~2850-2950 cm⁻¹: Aliphatic C-H stretching.- ~1735 cm⁻¹: C=O stretching (ester).- ~1100-1200 cm⁻¹: C-O stretching (ester).
LC-MS - Expected [M+H]⁺: m/z 194.1176.[5]

Table 2: Expected Analytical Data for Methyl 2-Amino-2-Phenylbutanoate.

UPLC-MS/MS Protocol for Quantification

For pharmacokinetic studies or purity analysis, a sensitive method like UPLC-MS/MS is ideal.[6][]

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Triple Quadrupole).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Procedure:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration. For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.[8]

  • Chromatography:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity. The precursor ion would be the molecular ion [M+H]⁺ (m/z 194.1), and fragment ions would be determined by infusion experiments.

Rationale: This method provides excellent separation, sensitivity, and selectivity, allowing for accurate quantification even in complex matrices. The use of formic acid aids in the ionization of the primary amine.[]

Reactivity and Potential Applications

The bifunctional nature of methyl 2-amino-2-phenylbutanoate makes it a versatile intermediate.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation to form amides, alkylation, and reductive amination. This makes it a useful building block in peptide synthesis, where it can be incorporated as a non-natural amino acid.[9]

  • Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[10]

Potential Applications:

  • Drug Discovery: The core structure is related to pharmacologically active compounds. For instance, N-methylated and N,N-dimethylated analogs are metabolites or precursors of Trimebutine, an antispasmodic agent used to treat irritable bowel syndrome.[10][11] This suggests that derivatives of methyl 2-amino-2-phenylbutanoate could be explored for similar activities or as modulators of neurotransmitter systems.[9]

  • Peptide Chemistry: Its use as a non-natural amino acid allows for the creation of peptidomimetics with altered structural and biological properties, such as increased stability against enzymatic degradation.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, methyl 2-amino-2-phenylbutanoate is associated with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Storage:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • In case of contact, wash skin thoroughly with soap and water and flush eyes with plenty of water for at least 15 minutes.[12]

While comprehensive toxicological data is not available, the related compound 2-amino-2-phenylbutanoic acid is also classified as an irritant[3]. Standard precautions for handling chemical reagents should be strictly followed.

Conclusion

Methyl 2-amino-2-phenylbutanoate is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via esterification, and versatile functional groups make it an attractive starting point for the development of novel therapeutics and complex molecular architectures. The detailed protocols and analytical data provided in this guide serve as a foundational resource for researchers aiming to exploit the full potential of this compound in their scientific endeavors.

References

  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-phenylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Molport. (n.d.). methyl 2-amino-2-phenylbutanoate. Retrieved from [Link]

  • Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Methyl 2-(methylamino)-2-phenylbutanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-{[(2'-oxo-1',3'-oxazolan-3'-yl)sulfonyl]amino}-4-phenylbutanoate. Retrieved from [Link]

  • Cereda, E., et al. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Arzneimittel-Forschung/Drug Research, 50(6), 544-9.
  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • PubChemLite. (n.d.). Methyl 2-amino-2-phenylbutanoate (C11H15NO2). Retrieved from [Link]

  • PubMed. (2000). Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of trimebutine maleate. Arzneimittelforschung, 50(6), 544-9. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-2-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-2-phenylbutanoic acid. Retrieved from [Link]

  • OSHA. (n.d.). 2-Amino-2-methyl-1-propanol (AMP). Retrieved from [Link]

Sources

Exploratory

Methyl 2-amino-2-phenylbutanoate: Structural Logic, Synthesis, and Applications in Peptidomimetics

Introduction: The Case for Quaternary Stereocenters In modern drug development, overcoming the poor pharmacokinetic profiles of native peptides is a primary objective. As a Senior Application Scientist specializing in pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Case for Quaternary Stereocenters

In modern drug development, overcoming the poor pharmacokinetic profiles of native peptides is a primary objective. As a Senior Application Scientist specializing in peptidomimetics, I frequently utilize unnatural α -amino acids to engineer metabolic stability. Methyl 2-amino-2-phenylbutanoate (CAS: 76142-47-7) is a premier example of such a building block.

By featuring a fully substituted α -carbon (bearing a phenyl ring, an ethyl group, a primary amine, and a methyl ester), this compound introduces severe steric constraints. When incorporated into a peptide backbone, it restricts Ramachandran dihedral angles ( ϕ and ψ ), forcing the peptide into defined secondary structures (such as β -turns) while simultaneously shielding adjacent amide bonds from enzymatic degradation.

Physicochemical Profiling & Structural Logic

To effectively utilize this compound, we must first understand how its quantitative properties dictate its behavior in biological and synthetic systems. The data summarized below is derived from the and informs our downstream synthetic choices.

Table 1: Physicochemical Properties & Design Implications
PropertyValueCausality / Implication in Drug Design
Molecular Formula C11H15NO2Establishes the baseline mass for exact MS validation.
Molecular Weight 193.24 g/mol Low MW allows for integration into larger peptides without exceeding Lipinski's limits.
XLogP3 1.6Optimal lipophilicity; the methyl ester masks the polarity of the free acid, enhancing cell permeability.
TPSA 52.3 ŲFavorable for cellular uptake; ensures the building block does not hinder membrane crossing.
Monoisotopic Mass 193.11028 DaProvides the exact mass target for high-resolution LC-MS (HRMS) self-validation.

The structural logic of this molecule is a deliberate exercise in steric and electronic tuning. The diagram below illustrates the causal relationship between its functional groups and its utility in drug design.

StructuralLogic Root Methyl 2-amino-2-phenylbutanoate (Quaternary Stereocenter) Branch1 Alpha-Phenyl & Ethyl Groups (Steric Bulk) Root->Branch1 Branch2 Methyl Ester (Lipophilicity) Root->Branch2 Branch3 Free Amino Group (Nucleophile) Root->Branch3 Result1 Restricted Conformational Space (Phi/Psi Angles) Branch1->Result1 Limits rotation Result2 Proteolytic Resistance (Enzyme Shielding) Branch1->Result2 Blocks proteases Result3 Enhanced Cell Permeability Branch2->Result3 Masks charge Result4 Peptide Coupling Ready Branch3->Result4 Amide bond formation

Fig 1: Structural logic of Methyl 2-amino-2-phenylbutanoate in drug design.

Experimental Methodology: Synthesis & Isolation

A protocol is only scientifically sound if it is a self-validating system. The synthesis of quaternary amino acids is notoriously difficult due to the extreme steric hindrance at the α -carbon. To overcome this, we employ a modified Strecker synthesis followed by aggressive esterification, directly linking the synthetic steps to an analytical validation loop.

Step-by-Step Synthetic Protocol

Step 1: Imine Formation and Cyanation (Strecker Reaction)

  • Procedure: Dissolve propiophenone (1.0 eq) in aqueous methanol. Add ammonium chloride ( NH4​Cl , 2.0 eq) and potassium cyanide ( KCN , 1.5 eq). Stir the sealed reaction mixture at 60°C for 24 hours.

  • Causality: Propiophenone natively provides the required ethyl and phenyl substituents. NH4​Cl acts as the nitrogen source to form an imine intermediate. Because the resulting imine is highly sterically hindered, elevated temperatures are required to drive the nucleophilic attack by the cyanide ion, yielding 2-amino-2-phenylbutanenitrile.

Step 2: Aggressive Acidic Hydrolysis

  • Procedure: Extract the intermediate nitrile and reflux in concentrated HCl (12 M) at 100°C for 18 hours.

  • Causality: Nitriles attached to quaternary centers resist standard hydrolysis. The high thermal energy and strong acid are non-negotiable requirements to force the hydration of the nitrile to an amide, and subsequently to the free carboxylic acid (2-amino-2-phenylbutanoic acid).

Step 3: Esterification via Acyl Chloride Intermediate

  • Procedure: Suspend the crude amino acid in dry methanol at 0°C. Dropwise, add thionyl chloride ( SOCl2​ , 2.0 eq). Gradually warm to room temperature, then reflux for 4 hours.

  • Causality: Standard Fischer esterification fails here due to steric blocking of the carboxylate. SOCl2​ reacts with methanol to generate HCl in situ and converts the carboxylic acid into a highly reactive acyl chloride. This hyper-electrophilic intermediate bypasses the steric bulk, allowing methanol to attack and form the methyl ester.

Step 4: Self-Validating Isolation

  • Procedure: Concentrate the mixture in vacuo, redissolve in minimal methanol, and precipitate using cold diethyl ether. Recover the product via vacuum filtration.

  • Causality: Isolating the product as a hydrochloride salt (Methyl 2-amino-2-phenylbutanoate hydrochloride) prevents the free amine from spontaneously attacking the ester of an adjacent molecule (diketopiperazine formation). This ensures long-term stability and guarantees a highly crystalline solid for accurate mass weighing.

SyntheticWorkflow A Propiophenone (Starting Material) B Strecker Reaction (KCN, NH4Cl, NH3) A->B Imine formation & Cyanation C 2-Amino-2-phenylbutanenitrile (Intermediate 1) B->C D Acidic Hydrolysis (HCl, H2O, Reflux) C->D Nitrile to Acid E 2-Amino-2-phenylbutanoic acid (Intermediate 2) D->E F Esterification (SOCl2, MeOH, 0°C to RT) E->F Acyl chloride intermediate G Methyl 2-amino-2-phenylbutanoate (Target Compound) F->G H LC-MS & NMR Validation (Self-Validating Check) G->H Purity >95%

Fig 2: Self-validating synthetic workflow for Methyl 2-amino-2-phenylbutanoate.

Analytical Validation Protocol

To close the self-validating loop, the synthesized batch must be subjected to orthogonal analytical techniques. We rely on LC-MS to confirm the mass and purity, and 1H -NMR to definitively prove the regiochemistry and the integrity of the quaternary center.

If the analytical data deviates from the table below, the synthesis is deemed a failure, and the batch must be rejected. This strict adherence to analytical standards is what separates commercial-grade reagents from unverified laboratory intermediates.

Table 2: Self-Validating Analytical Matrix
Analytical MethodTarget Signal / ObservationDiagnostic Purpose (The "Why")
LC-MS (ESI+) m/z 194.11 [M+H]+ Confirms exact molecular weight and successful esterification without degradation.
1H -NMR ( CD3​OD ) Singlet, ~3.7 ppm (3H)Validates the successful installation of the methyl ester group.
1H -NMR ( CD3​OD ) Multiplet, 7.2-7.4 ppm (5H)Confirms the structural integrity of the α -phenyl ring.
1H -NMR ( CD3​OD ) Absence of signal at 4.0-5.0 ppmCritical Validation: Standard amino acids show an α -proton signal here. Its absence definitively proves the α -carbon is fully substituted (quaternary).

References

  • Title: Methyl 2-amino-2-phenylbutanoate | C11H15NO2 | CID 14148299 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: methyl 2-amino-2-phenylbutanoate | 76142-47-7 Source: Molport URL: [Link]

Foundational

"biological activity of Methyl 2-amino-2-phenylbutanoate"

An In-Depth Technical Guide to the Biological Activity of Methyl 2-amino-2-phenylbutanoate Executive Summary Methyl 2-amino-2-phenylbutanoate is the methyl ester derivative of 2-amino-2-phenylbutyric acid. While direct e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Methyl 2-amino-2-phenylbutanoate

Executive Summary

Methyl 2-amino-2-phenylbutanoate is the methyl ester derivative of 2-amino-2-phenylbutyric acid. While direct experimental data on the biological activity of the methyl ester is not extensively documented in publicly available literature, its pharmacological profile can be largely inferred from its parent compound and the well-established principles of prodrug design. 2-Amino-2-phenylbutyric acid has demonstrated notable biological activities, including neuroprotective effects and the modulation of neurotransmitter systems, particularly glutamate receptors[1].

This technical guide posits that Methyl 2-amino-2-phenylbutanoate primarily functions as a prodrug of 2-amino-2-phenylbutyric acid. The esterification of the carboxylic acid group is a common medicinal chemistry strategy to increase a molecule's lipophilicity, thereby enhancing its ability to cross biological membranes, including the blood-brain barrier. Following administration, it is anticipated that endogenous esterases would hydrolyze the methyl ester, releasing the active parent compound, 2-amino-2-phenylbutyric acid, at the site of action. This guide provides a comprehensive framework for the synthesis, characterization, and systematic biological evaluation of Methyl 2-amino-2-phenylbutanoate to validate this hypothesis and explore its therapeutic potential.

Part 1: Core Chemical and Biological Concepts

Chemical Identity of Methyl 2-amino-2-phenylbutanoate

Methyl 2-amino-2-phenylbutanoate is a non-natural amino acid derivative characterized by a phenyl group and an ethyl group attached to the alpha-carbon. The presence of the methyl ester instead of a carboxylic acid distinguishes it from its parent amino acid.

PropertyValueSource
Molecular Formula C11H15NO2[2]
Molecular Weight 193.24 g/mol [3]
IUPAC Name methyl 2-amino-2-phenylbutanoate[2]
CAS Number Not explicitly available
Predicted Lipophilicity (XLogP3) ~2.1 (Predicted for similar structures)[4]
The Active Parent: 2-Amino-2-phenylbutyric Acid

The foundation for understanding the potential of Methyl 2-amino-2-phenylbutanoate lies in the known activities of its parent acid, 2-amino-2-phenylbutyric acid (2-APBA). Research has highlighted several key biological properties:

  • Neuroprotective Effects : Studies suggest that 2-APBA may protect neurons from damage, particularly from glutamate-induced excitotoxicity, a condition implicated in neurodegenerative diseases like Alzheimer's and Parkinson's[1].

  • Glutamate Receptor Modulation : A primary mechanism of its neuroactivity is believed to be the modulation of glutamate receptors, which are crucial for synaptic transmission[1]. This suggests potential applications in conditions where neurotransmitter systems are imbalanced, such as anxiety and depression[1].

  • Enzyme Inhibition : 2-APBA has been shown to inhibit enzymes like urease and glutaminase[1]. Urease inhibition is a target for developing new antimicrobial drugs, while glutaminase inhibitors are being investigated for cancer therapy[1].

The Prodrug Hypothesis: Enhancing Bioavailability

A significant challenge in developing drugs for central nervous system (CNS) disorders is ensuring the molecule can cross the highly selective blood-brain barrier (BBB). Amino acids, while potentially active, are often too polar to diffuse across the BBB efficiently.

Esterification is a proven prodrug strategy to overcome this limitation. By converting the polar carboxylic acid group into a less polar ester, the molecule's overall lipophilicity is increased. This enhanced lipophilicity facilitates passive diffusion across the BBB. Once in the CNS, ubiquitous esterase enzymes can cleave the ester bond, releasing the active carboxylic acid (the parent drug) in the brain. This approach has been successfully explored for other neuroactive amino acid derivatives, such as phenibut, where ester prodrugs are hypothesized to improve CNS delivery[5]. We therefore propose that Methyl 2-amino-2-phenylbutanoate acts as a CNS-penetrant prodrug for 2-amino-2-phenylbutyric acid.

Part 2: Synthesis and Characterization Workflow

The logical first step in evaluating this compound is a robust and verifiable synthesis, followed by rigorous characterization to confirm its identity and purity.

Proposed Synthetic Route: Fischer Esterification

The most direct method for synthesizing Methyl 2-amino-2-phenylbutanoate is the Fischer esterification of the parent amino acid, 2-amino-2-phenylbutyric acid. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the formation of the methyl ester.

Experimental Protocol: Synthesis of Methyl 2-amino-2-phenylbutanoate

Causality: This protocol is based on standard procedures for the esterification of amino acids, using a strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion over several hours[6].

  • Reaction Setup : To a round-bottom flask, add 2-amino-2-phenylbutyric acid (1.0 equivalent).

  • Solvent and Catalyst : Suspend the starting material in methanol (5.0-10.0 equivalents). Cool the mixture in an ice bath.

  • Acid Addition : Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 equivalents) dropwise to the cooled suspension.

  • Reflux : Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction : Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x volumes).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product via silica gel column chromatography to yield pure Methyl 2-amino-2-phenylbutanoate.

Characterization and Validation Workflow

To ensure the synthesized compound is the correct molecule and of high purity, a multi-step characterization process is mandatory.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Validation start Synthesized Crude Product purify Column Chromatography start->purify nmr 1H and 13C NMR (Structural Confirmation) purify->nmr ms LC-MS (Mass Verification) purify->ms hplc Analytical HPLC (Purity >95%) purify->hplc ftir FTIR (Functional Group ID) purify->ftir final_product Validated Pure Compound (For Biological Assays) nmr->final_product ms->final_product hplc->final_product ftir->final_product G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate Dispense Larval Zebrafish (5-7 dpf) into 96-well plates dose Dose with Test Compound (Multiple Concentrations) plate->dose acclimate Acclimation Period dose->acclimate track Automated Behavioral Tracking (Photomotor & Acoustic Startle) acclimate->track extract Extract Locomotor Parameters (Velocity, Distance, Freezing) track->extract barcode Generate Behavioral Barcode extract->barcode cluster Cluster Analysis vs. Known Neuroactives barcode->cluster

Caption: High-throughput workflow for neuroactive compound screening using larval zebrafish.

Protocol 3: High-Throughput Behavioral Profiling in Larval Zebrafish

  • Animal Husbandry : Raise wild-type zebrafish larvae to 5-7 days post-fertilization (dpf).

  • Plating : Array individual larvae into 96-well plates.

  • Dosing : Administer Methyl 2-amino-2-phenylbutanoate directly to the well water at a range of concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known neuroactive drug).

  • Behavioral Paradigm : Place the plates into an automated tracking instrument. Subject the larvae to a defined sequence of light and dark periods (photomotor response) and acoustic stimuli (startle response).

  • Data Acquisition : High-speed video cameras record the movement of each larva throughout the paradigm.

  • Analysis : Software quantifies dozens of behavioral parameters (e.g., total distance moved, velocity, thigmotaxis, startle latency, startle magnitude). These parameters are compiled into a quantitative behavioral profile or "barcode."

  • Interpretation : Compare the behavioral barcode of the test compound to a library of barcodes from known neuroactive drugs (e.g., stimulants, depressants, anxiolytics) to predict its mechanism of action.[7]

Preclinical Evaluation: Rodent Models

Causality: Rodent models are essential for confirming activity in a mammalian system and for conducting pharmacokinetic studies that are more translatable to humans. These studies can directly test the prodrug hypothesis by measuring the concentrations of both the ester and the parent acid in the blood and brain over time.

Protocol 4: Pharmacokinetic and Brain Penetration Study in Mice

  • Animal Groups : Use male C57BL/6 mice. Create two groups for administration of Methyl 2-amino-2-phenylbutanoate: intravenous (IV) and oral gavage (PO).

  • Dosing : Administer a single dose of the compound (e.g., 10 mg/kg).

  • Sample Collection : At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via tail vein or cardiac puncture. At the final time point, perfuse the animals and collect the brains.

  • Sample Processing : Separate plasma from blood. Homogenize brain tissue.

  • Bioanalysis : Use a validated LC-MS/MS method to simultaneously quantify the concentrations of Methyl 2-amino-2-phenylbutanoate and 2-amino-2-phenylbutyric acid in plasma and brain homogenates.

  • Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both compounds. Determine the brain-to-plasma concentration ratio to quantify BBB penetration.

Table 3: Representative Table for Pharmacokinetic Data Summary (Oral Dosing)

Compound AnalyzedTissueCmax (ng/mL)Tmax (min)AUC (ng·h/mL)
Methyl 2-amino-2-phenylbutanoate Plasma500 (Hypothesized)15 (Hypothesized)350 (Hypothesized)
2-Amino-2-phenylbutyric acid Plasma1200 (Hypothesized)60 (Hypothesized)3000 (Hypothesized)
2-Amino-2-phenylbutyric acid Brain400 (Hypothesized)60 (Hypothesized)1000 (Hypothesized)

Part 4: Discussion and Future Directions

The comprehensive evaluation framework outlined above provides a self-validating system to test the biological activity of Methyl 2-amino-2-phenylbutanoate. The expected outcome is that the compound will show minimal activity in cell-free assays but will be rapidly hydrolyzed in biological matrices, leading to significant neurobehavioral effects in vivo that mirror or enhance the known profile of 2-amino-2-phenylbutyric acid.

Successful validation of the prodrug hypothesis would open several avenues for future research:

  • Structure-Activity Relationship (SAR) Studies : Synthesize and test a series of different ester analogues (e.g., ethyl, propyl, benzyl) to optimize the pharmacokinetic profile for different release kinetics and tissue distribution.[8]

  • Chiral Separation : The parent compound is chiral. It would be critical to synthesize and test the individual enantiomers, as biological activity, particularly at neurotransmitter receptors, is often stereospecific.[3]

  • Therapeutic Potential : If the compound demonstrates a favorable neuroprotective and pharmacokinetic profile, it could be investigated as a potential therapeutic for neurodegenerative diseases or psychiatric disorders where glutamate dysregulation is a contributing factor.

By leveraging the known biology of its parent compound and applying a systematic, hypothesis-driven approach, researchers can efficiently elucidate the biological activity and therapeutic potential of Methyl 2-amino-2-phenylbutanoate.

References

  • Vogt, A., et al. (2023). Deep phenotypic profiling of neuroactive drugs in larval zebrafish. PMC. Available from: [Link]

  • Grammel, D., & Hentschke, H. (2010, December 1). Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. Bentham Science. Available from: [Link]

  • Rihel, J., et al. (2010). Rapid behavior—based identification of neuroactive small molecules in the zebrafish. PMC. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14148299, Methyl 2-amino-2-phenylbutanoate. Available from: [Link]

  • Selvita. In Vivo Neuroscience Models. Available from: [Link]

  • PubMed. (2024, November 20). A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60787409, Methyl 2-(methylamino)-2-phenylbutanoate. Available from: [Link]

  • Schulz, E., Sprung, W. D., & Kröning, G. (1983, May). [Synthesis and pharmacological properties of alkyl esters of various DL-omega-phenylamino acids]. PubMed. Available from: [Link]

Sources

Exploratory

The Discovery, Pharmacodynamics, and Experimental Validation of Phenylalkanoic Acid Derivatives

Executive Summary Phenylalkanoic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Broadly divided into phenylacetic acids (e.g., diclofenac) and phenylpropionic acids (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylalkanoic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Broadly divided into phenylacetic acids (e.g., diclofenac) and phenylpropionic acids (e.g., ibuprofen, naproxen, flurbiprofen), these compounds have revolutionized the management of pain, fever, and inflammation. This technical guide explores the historical genesis, cyclooxygenase (COX) pharmacodynamics, unique stereochemical properties, and the rigorous experimental workflows required to validate this class of therapeutics.

Historical Genesis and Rational Drug Design

In the 1950s, the standard of care for severe inflammatory conditions like rheumatoid arthritis was high-dose aspirin, which carried unacceptable risks of gastrointestinal toxicity and hemorrhage. At Boots Pure Drug Company, pharmacologist Stewart Adams and chemist John Nicholson initiated a systematic screening program to find a safer, highly potent alternative.

Testing over 600 compounds, they shifted focus from traditional salicylates to rationally designed aliphatic carboxylic acids. This led to the synthesis of 2-(4-isobutylphenyl)propanoic acid—now universally known as ibuprofen. This discovery marked a paradigm shift in medicinal chemistry, proving that phenylalkanoic acids could maintain robust anti-inflammatory efficacy while offering a significantly improved gastric safety profile.

Pharmacodynamics: The Cyclooxygenase (COX) Pathway

While ibuprofen and its derivatives were synthesized in the 1960s, their exact mechanism of action remained a mystery until 1971. It was then that1[1]. Vane demonstrated that these drugs block cyclooxygenase (COX), the critical enzyme responsible for converting cell-membrane-derived arachidonic acid into prostaglandin H2 (PGH2)[2][3].

Subsequent molecular biology efforts identified two distinct isoforms of the enzyme:

  • COX-1 (Constitutive): Expressed in most tissues, maintaining basal physiological functions such as gastric mucosal protection and platelet aggregation[1].

  • COX-2 (Inducible): Upregulated by inflammatory stimuli (e.g., cytokines, endotoxins), responsible for the surge in prostaglandins that mediate localized pain and inflammation[1][3].

Phenylalkanoic acid derivatives generally act as competitive, reversible inhibitors of these isoforms, binding directly to the hydrophobic arachidonic acid channel of the COX enzyme.

COX_Pathway AA Arachidonic Acid (Cell Membrane Phospholipids) COX1 COX-1 (Constitutive) Stomach, Kidney, Platelets AA->COX1 Phospholipase A2 COX2 COX-2 (Inducible) Inflammatory Sites AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 PGE2, PGI2, TXA2 (Physiological & Inflammatory Mediators) PGH2->PGE2 Specific Synthases NSAID Phenylalkanoic Acids (Ibuprofen, Diclofenac) NSAID->COX1 Inhibition NSAID->COX2 Inhibition

Figure 1: The Arachidonic Acid cascade and COX inhibition by phenylalkanoic acids.

Stereochemistry: The Chiral Inversion Phenomenon

A defining structural feature of the phenylpropionic acid subclass (the "profens") is the presence of a chiral center at the α -carbon adjacent to the carboxylate group[4]. Consequently, drugs like ibuprofen exist as enantiomers. In vitro target-binding assays demonstrate that5[5].

Despite this, ibuprofen is typically administered as a racemic mixture[6]. This is made possible by a fascinating pharmacokinetic phenomenon: the unidirectional in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer[4][6].

The causality of this pathway is driven by stereoselective enzymatic recognition:

  • Thioesterification: Acyl-CoA synthetase selectively converts (R)-ibuprofen into (R)-ibuprofenoyl-CoA[6][7].

  • Epimerization: The enzyme5[5][6].

  • Hydrolysis: Human acyl-CoA thioesterases (ACOT-1 and ACOT-2) hydrolyze the (S)-CoA thioester, releasing the pharmacologically active (S)-ibuprofen into systemic circulation[6][7].

Chiral_Inversion R_Ibu (R)-Ibuprofen (Inactive Distomer) R_CoA (R)-Ibuprofenoyl-CoA R_Ibu->R_CoA Acyl-CoA Synthetase (+ ATP, CoA) S_CoA (S)-Ibuprofenoyl-CoA R_CoA->S_CoA AMACR (Epimerase) S_Ibu (S)-Ibuprofen (Active Eutomer) S_CoA->S_Ibu Acyl-CoA Thioesterase (Hydrolysis) COX Cyclooxygenase S_Ibu->COX Inhibits COX-1/2

Figure 2: In vivo chiral inversion pathway of (R)-ibuprofen to the active (S)-enantiomer.

Experimental Workflows in NSAID Discovery & Validation

To validate the efficacy and selectivity of novel phenylalkanoic acid derivatives, a tiered screening approach is mandatory. The following self-validating protocols ensure data integrity and mechanistic proof during preclinical development.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Assay (EIA)

Rationale: Direct measurement of PGE2 synthesis using recombinant human COX enzymes provides a clean, cell-free system to determine the intrinsic IC50 of the compound without pharmacokinetic confounding factors.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing 1 μ M hematin. Causality: Hematin is a required cofactor for the peroxidase active site of COX, without which the enzyme cannot reduce PGG2 to PGH2.

  • Compound Incubation: Add the phenylalkanoic acid derivative (serially diluted from 100 μ M to 1 nM) to the enzyme mixture. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical because some NSAIDs (like flurbiprofen) exhibit time-dependent, slow-binding inhibition.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 μ M final concentration). Incubate for exactly 2 minutes.

  • Reaction Termination (Self-Validation): Stop the reaction by adding 1M HCl, followed immediately by stannous chloride (SnCl2). Causality: SnCl2 chemically reduces the highly unstable intermediate PGH2 directly to stable PGE2, preventing spontaneous degradation into mixed prostanoids and ensuring a 1:1 stoichiometric readout.

  • Quantification: Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Rationale: This classic model evaluates acute anti-inflammatory efficacy. Carrageenan injection induces a biphasic edema; the second phase (3-5 hours post-injection) is heavily driven by inducible COX-2 derived prostaglandins, making it highly sensitive to NSAID screening.

  • Animal Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment. Causality: Fasting ensures uniform gastrointestinal absorption of the orally administered drug, reducing pharmacokinetic variability.

  • Drug Administration: Administer the NSAID or vehicle control via oral gavage. Wait 60 minutes. Causality: This lag time is required for systemic absorption and, critically for profens, hepatic chiral inversion of the racemate into the active (S)-enantiomer.

  • Edema Induction: Inject 50 μ L of a 1% λ -carrageenan suspension in sterile saline into the subplantar tissue of the right hind paw.

  • Plethysmometry: Measure paw volume using a water displacement plethysmometer at baseline (Time 0) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis & Self-Validation: Calculate the percentage of edema inhibition relative to the vehicle-treated control group. Validation Step: Always include a known standard reference group (e.g., 10 mg/kg Indomethacin) to validate the inflammatory responsiveness of the specific animal cohort.

Quantitative Structure-Activity Relationship (QSAR) & Pharmacokinetics

The structural nuances of phenylalkanoic acids dictate their COX selectivity and pharmacokinetic profiles. The addition of a second aromatic ring or halogenation (as seen in flurbiprofen and diclofenac) increases lipophilicity and enhances binding affinity to the COX active site, dramatically increasing potency.

Table 1: Pharmacological Profiles of Key Phenylalkanoic Acid Derivatives

CompoundSubclassCOX-1 IC50 ( μ M)COX-2 IC50 ( μ M)Plasma Half-Life (h)
Ibuprofen Phenylpropionic Acid14.731.51.5 - 2.0
Naproxen Phenylpropionic Acid2.221.312.0 - 15.0
Flurbiprofen Phenylpropionic Acid0.040.513.0 - 4.0
Diclofenac Phenylacetic Acid1.50.81.0 - 2.0

*Note: IC50 values are representative approximations derived from human whole blood assays and recombinant enzyme models; absolute values vary based on specific assay conditions but reflect relative selectivity.

References

  • Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen. Chemical Communications (RSC Publishing). 5

  • About Sir John Vane. William Harvey Medical Research Foundation. 1

  • Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology. PubMed.2

  • Cyclooxygenase: Past, present and future. A tribute to John R. Vane (1927–2004). ResearchGate. 3

  • Ibuprofen. Wikipedia. 6

  • Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens. PubMed. 7

  • Unidirectional Inversion of Ibuprofen in Caco-2 Cells. Pharmaceutical Society of Japan. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Workflows Utilizing Methyl 2-amino-2-phenylbutanoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The synthesis of α,α -disubstituted amino acids represents...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of α,α -disubstituted amino acids represents a critical bottleneck in the development of sterically constrained peptidomimetics and small-molecule therapeutics. Methyl 2-amino-2-phenylbutanoate is a highly valuable chiral building block, featuring a quaternary stereocenter that provides profound conformational rigidity. This application note details two field-proven, self-validating asymmetric workflows for its synthesis: Asymmetric Phase-Transfer Catalysis (Maruoka Alkylation) and Chemoenzymatic Dynamic Kinetic Resolution (DKR) . By understanding the mechanistic causality behind these protocols, researchers can achieve high enantiomeric excess (ee) and seamlessly scale production.

Physicochemical Profile & Baseline Metrics

Before initiating synthesis, it is critical to establish the baseline parameters of the target molecule to ensure accurate downstream analytical validation [1].

PropertyValue / DescriptionAnalytical Significance
IUPAC Name Methyl 2-amino-2-phenylbutanoateTarget confirmation
CAS Number 76142-47-7Reagent sourcing
Molecular Formula C₁₁H₁₅NO₂Mass spectrometry targeting
Molecular Weight 193.24 g/mol ESI-MS [M+H]⁺ expected at m/z 194.11
SMILES CCC(C1=CC=CC=C1)(C(=O)OC)NIn silico modeling & docking
Structural Feature Quaternary α -stereocenterPrevents spontaneous racemization post-synthesis

Strategic Causality in Asymmetric Synthesis

The construction of the quaternary stereocenter in methyl 2-amino-2-phenylbutanoate is sterically demanding. Traditional Strecker syntheses often yield racemic mixtures requiring wasteful classical resolution. To bypass this, modern drug development relies on catalytic asymmetric pathways [2].

The methyl ester analog is heavily utilized in the bioreductive preparation of ACE inhibitors and novel central nervous system (CNS) therapeutics [3]. The choice of synthesis route depends on the starting materials:

  • De Novo Construction (Protocol A): Utilizes Phase-Transfer Catalysis (PTC) to alkylate a prochiral Schiff base. The causality here is spatial: a chiral catalyst forms a tight ion-pair with the enolate, shielding one face from the incoming alkyl halide.

  • Racemate Upcycling (Protocol B): Utilizes DKR to convert a racemic mixture entirely into a single enantiomer. The causality relies on matching the rate of in situ chemical epimerization with the rate of enzymatic acylation.

Protocol A: Enantioselective Alkylation via Chiral Phase-Transfer Catalysis

This protocol leverages a chiral N-spiro quaternary ammonium bromide (Maruoka catalyst) to achieve highly enantioselective ethylation of methyl 2-phenylglycinate [3].

Mechanistic Pathway

PTC_Cycle N1 Schiff Base of Methyl 2-phenylglycinate N2 Deprotonation (KOH) Interfacial Enolate N1->N2 Base Addition N3 Ion-Pairing with Maruoka Catalyst N2->N3 Phase Transfer N4 Asymmetric Alkylation (Ethyl Iodide) N3->N4 Stereocontrol N5 Chiral Schiff Base Intermediate N4->N5 C-C Bond Formation N5->N3 Catalyst Recycling N6 Acidic Hydrolysis (HCl) N5->N6 Imine Cleavage N7 (S)-Methyl 2-amino- 2-phenylbutanoate N6->N7 Product Isolation

Catalytic cycle of asymmetric phase-transfer alkylation to form methyl 2-amino-2-phenylbutanoate.

Step-by-Step Methodology
  • Schiff Base Preparation: React methyl 2-phenylglycinate hydrochloride with benzophenone imine (1.05 eq) in dichloromethane (DCM) at room temperature for 12 hours.

    • Causality: Benzophenone imine protects the primary amine and increases the α -proton's acidity, enabling mild deprotonation.

  • Phase-Transfer Alkylation: Dissolve the resulting Schiff base (1.0 eq) in toluene. Add the chiral N-spiro quaternary ammonium bromide catalyst (1 mol%) and ethyl iodide (1.2 eq).

    • Causality: Toluene is explicitly chosen for its low dielectric constant, which tightens the ion-pair between the enolate and the chiral ammonium cation, maximizing facial shielding and enantioselectivity.

  • Enolate Generation: Cool the mixture to 0°C and vigorously stir while adding 50% aqueous KOH dropwise.

    • Self-Validating Step: The biphasic system is self-regulating. Monitor the stirring RPM; inadequate mixing will drastically drop the reaction rate, as the enolate only forms at the aqueous-organic interface.

  • Hydrolysis & Isolation: After 4 hours (verify starting material depletion via TLC), separate the organic layer. Treat with 1M HCl in THF for 2 hours to cleave the imine. Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via flash chromatography.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

When racemic methyl 2-amino-2-phenylbutanoate is already available, DKR is the optimal route. It overcomes the 50% yield limitation of classical kinetic resolution by continuously racemizing the unreacted enantiomer [3].

Mechanistic Pathway

DKR_Workflow Racemic Racemic Methyl 2-amino- 2-phenylbutanoate Lipase Enzymatic Resolution (CAL-A / CAL-B) Racemic->Lipase Acyl Donor Epimerization In Situ Epimerization (Schiff Base / Base) Epimerization->Racemic Equilibrium Acylated (R)-N-Acyl Derivative (Target) Lipase->Acylated Fast Acylation Unreacted (S)-Enantiomer (Recycled) Lipase->Unreacted Slow/No Acylation Unreacted->Epimerization Racemization

Chemoenzymatic Dynamic Kinetic Resolution (DKR) of racemic amino acid esters.

Step-by-Step Methodology
  • Reaction Matrix Setup: In a dry flask under argon, dissolve racemic methyl 2-amino-2-phenylbutanoate (1.0 eq) in dry tert-butyl methyl ether (TBME).

  • Reagent Addition: Add an acyl donor (e.g., isopropyl acetate, 3.0 eq), a catalytic amount of pyridoxal-5-phosphate (PLP) for epimerization, and immobilized Candida antarctica Lipase A (CAL-A).

    • Causality: CAL-A is specifically selected over CAL-B because it possesses a larger active site capable of accommodating the sterically hindered α,α -disubstituted quaternary center.

  • Incubation & Epimerization: Stir the suspension at 45°C for 48 hours.

    • Self-Validating Step: Monitor the reaction via GC-FID using a chiral stationary phase (e.g., Cyclosil-B). The system is self-validating when the concentration of the (S)-enantiomer remains low and constant while the racemic starting material depletes, confirming the chemical epimerization rate successfully matches the enzymatic acylation rate.

  • Product Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused up to 5 cycles). Concentrate the filtrate and separate the (R)-N-acyl product from any trace unreacted amine via silica gel chromatography.

Quantitative Data Presentation: Route Comparison

The following table summarizes the expected performance metrics for both protocols based on standard optimization parameters.

ParameterProtocol A (Maruoka PTC)Protocol B (Chemoenzymatic DKR)
Starting Material Methyl 2-phenylglycinateRacemic Methyl 2-amino-2-phenylbutanoate
Catalyst Loading 1 - 2 mol%50 mg/mmol (Immobilized Enzyme)
Typical Yield 85 - 92%88 - 95%
Enantiomeric Excess (ee) > 98% (S-isomer typically)> 99% (R-isomer typically)
Reaction Temperature 0°C45°C
Primary Advantage Direct asymmetric construction100% theoretical yield from racemate
Validation Method Chiral HPLC (Chiralcel OD-H)Chiral GC-FID

References

  • PubChem - Methyl 2-amino-2-phenylbutanoate | C11H15NO2 | CID 14148299. National Center for Biotechnology Information. 1

  • Free Amino Group-Directed γ-C(sp3)–H Arylation of α-Amino Esters with Diaryliodonium Triflates by Palladium Catalysis. ACS Publications. 2

  • Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry, ACS Publications. 3

Sources

Application

Application Notes & Protocols: The Role of Chiral Auxiliaries in the Synthesis of Methyl 2-Amino-2-phenylbutanoate and Other Quaternary Amino Acids

Introduction: Navigating Stereochemistry with Chiral Auxiliaries In the landscape of modern organic synthesis, particularly within drug development and materials science, the control of stereochemistry is not merely an a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Stereochemistry with Chiral Auxiliaries

In the landscape of modern organic synthesis, particularly within drug development and materials science, the control of stereochemistry is not merely an academic exercise but a critical determinant of molecular function. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust and reliable strategy for inducing chirality in prochiral substrates.[1][2] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, guiding the stereochemical outcome of a subsequent reaction.[1] The process is a three-act play: covalent attachment of the auxiliary, a diastereoselective transformation to create the new stereocenter, and finally, cleavage of the auxiliary to reveal the enantiomerically enriched product.[3]

Methyl 2-amino-2-phenylbutanoate is a chiral, non-proteinogenic α,α-disubstituted amino acid.[4] Such amino acids are of profound interest because their incorporation into peptides restricts conformational freedom, leading to more stable and predictable secondary structures like helices and turns, and enhances resistance to metabolic degradation.[5][6] While methyl 2-amino-2-phenylbutanoate itself is more commonly a synthetic target, its synthesis provides a perfect case study for the power and application of chiral auxiliary-based methods. This guide will detail the principles and protocols for synthesizing such chiral quaternary amino acids, using established chiral auxiliaries to control the formation of the key stereocenter.

Core Principle: Diastereoselective Enolate Alkylation

The most formidable challenge in synthesizing compounds like methyl 2-amino-2-phenylbutanoate is the construction of the chiral quaternary carbon atom. A powerful strategy to achieve this is the diastereoselective alkylation of an enolate derived from an amino acid precursor.[7] By attaching a chiral auxiliary to a simple amino acid derivative (like glycine or alanine), we create a system where the two faces of the resulting enolate are no longer equivalent. The chiral auxiliary acts as a "chiral steering wheel," sterically blocking one face and forcing an incoming electrophile to approach from the less hindered direction.[8][9]

The success of this approach hinges on the formation of a rigid, well-defined transition state, often involving chelation between a metal cation (typically lithium from the base), the enolate oxygen, and a Lewis basic site on the auxiliary.[10][11] This chelation locks the conformation of the molecule, amplifying the steric influence of the auxiliary and leading to high levels of diastereoselectivity.

sub Prochiral Substrate (e.g., N-Acyl Glycine Derivative) adduct Chiral Adduct (Substrate-X*) sub->adduct Step 1: Attachment aux Chiral Auxiliary (X*) (Enantiomerically Pure) aux->adduct reagent1 Coupling Reagent enolate Diastereomeric Enolate Intermediate (Chelated Structure) adduct->enolate Step 2: Enolate Formation base Strong Base (e.g., LDA) -78 °C base->enolate alkylated Alkylated Adduct (New Stereocenter Formed) enolate->alkylated Step 3: Diastereoselective Alkylation electrophile Electrophile (R-X) electrophile->alkylated product Enantiomerically Enriched Product (e.g., α,α-Disubstituted Amino Acid) alkylated->product Step 4: Auxiliary Cleavage recovered_aux Recovered Auxiliary (X*) alkylated->recovered_aux Recovery cleavage Cleavage Conditions (e.g., Acid Hydrolysis) cleavage->product

Figure 1: General workflow of a chiral auxiliary-mediated asymmetric synthesis.

Application Protocol 1: Diastereoselective Alkylation via a Pseudoephedrine Amide

This protocol is adapted from the highly reliable methodology developed by Andrew G. Myers, which utilizes pseudoephedrine as an inexpensive and effective chiral auxiliary.[12] This method allows for the sequential, highly diastereoselective alkylation of a glycine template to construct the desired α,α-disubstituted amino acid framework.

Step-by-Step Methodology
  • Attachment of Auxiliary (Amide Formation):

    • To a solution of (+)-pseudoephedrine (1.0 eq) in toluene at 0 °C, slowly add n-butyllithium (1.0 eq).

    • After stirring for 15 minutes, add a solution of the desired N-protected glycine acid chloride (e.g., N-Boc-glycine chloride, 1.0 eq).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC.

    • Perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography to yield the chiral pseudoephedrine glycinamide.

  • First Alkylation (e.g., Phenylation via Benzylation/Oxidation):

    • Rationale: Direct phenylation can be challenging. A common strategy is to use benzyl bromide as the electrophile, followed by subsequent oxidation.

    • Dissolve the pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.[12]

    • Slowly add lithium diisopropylamide (LDA, 2.0 eq) and stir for 45-60 minutes to ensure complete enolate formation. The lithium chloride is crucial for preventing aggregation and ensuring a clean, rapid reaction.[12]

    • Add benzyl bromide (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by chromatography to obtain the mono-alkylated product with high diastereoselectivity.

  • Second Alkylation (Ethylation):

    • Using the purified N-Boc-phenylalaninamide from the previous step, repeat the deprotonation procedure: dissolve in THF with LiCl, cool to -78 °C, and add LDA.

    • After enolate formation, add ethyl iodide (1.5 eq) as the electrophile.

    • Allow the reaction to proceed at -78 °C for 3-6 hours.

    • Perform the same aqueous quench and workup procedure as described above. Purify the resulting diastereomerically enriched α-ethyl, α-benzyl product.

  • Auxiliary Cleavage (Hydrolysis):

    • Rationale: The auxiliary is removed under conditions that liberate the carboxylic acid without epimerizing the newly formed stereocenter.

    • Dissolve the dialkylated pseudoephedrine amide in a mixture of THF and 1 N HCl.

    • Heat the mixture at reflux for 12-24 hours.

    • After cooling, perform a liquid-liquid extraction to separate the protonated pseudoephedrine (in the aqueous layer, which can be recovered) from the desired N-Boc-protected amino acid (in the organic layer).

    • Esterify the resulting carboxylic acid by treatment with diazomethane or with methanol under acidic conditions (e.g., using SOCl₂) to yield the final product, (S)-methyl 2-(tert-butoxycarbonylamino)-2-phenylbutanoate. The Boc group can then be removed under standard acidic conditions if the free amine is desired.

cluster_prep Preparation cluster_alkylation Diastereoselective Alkylation cluster_final Cleavage & Final Product glycinamide Pseudoephedrine Glycinamide Adduct enolate Form Li Enolate (LDA, LiCl, -78 °C) glycinamide->enolate alkylation1 Add Electrophile 1 (e.g., Benzyl Bromide) enolate->alkylation1 product1 Mono-alkylated Intermediate alkylation1->product1 enolate2 Form Li Enolate (LDA, LiCl, -78 °C) product1->enolate2 alkylation2 Add Electrophile 2 (e.g., Ethyl Iodide) enolate2->alkylation2 product2 Di-alkylated Intermediate alkylation2->product2 cleavage Acid Hydrolysis (HCl, reflux) product2->cleavage acid α,α-Disubstituted Amino Acid cleavage->acid ester Esterification (MeOH, H+) acid->ester final_product Methyl 2-amino- 2-phenylbutanoate ester->final_product

Figure 2: Experimental workflow for the synthesis of the target molecule.

Mechanism of Stereocontrol: The Chelated Transition State

The high diastereoselectivity observed in these alkylations is attributed to a rigid, chair-like transition state. The lithium cation is chelated by the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group. This coordination forces the phenyl group of the auxiliary into a pseudo-axial position, where it effectively shields the top (si) face of the enolate. Consequently, the electrophile is directed to attack from the less sterically hindered bottom (re) face, leading to the observed product.

Figure 3: Chelation control model for diastereoselective alkylation.

Data Presentation: Performance of Chiral Auxiliaries

The following table summarizes representative results for the diastereoselective alkylation of N-acyl chiral auxiliaries, demonstrating the high levels of stereocontrol achievable with these methods for synthesizing α,α-disubstituted amino acids.

Chiral AuxiliarySubstrateElectrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)Reference
(S,S)-PseudoephedrineGlycinamideBenzyl Bromide>98%90%[12]
(S,S)-PseudoephedrineAlaninamideEthyl Iodide>98%88%[12]
(4R,5S)-OxazolidinonePropionyl ImideAllyl Iodide99%91%[13]
(R)-CamphorsultamPropionyl ImideMethyl Iodide>98%85-95%[14]

Conclusion and Outlook

The synthesis of enantiomerically pure α,α-disubstituted amino acids like methyl 2-amino-2-phenylbutanoate is a critical task for advancing peptide science and medicinal chemistry. While the target molecule itself is not typically used as an auxiliary, its synthesis is an excellent demonstration of the principles of chiral auxiliary-mediated reactions. Methodologies based on robust auxiliaries such as pseudoephedrine or Evans' oxazolidinones provide reliable, scalable, and highly stereoselective routes to these valuable building blocks. The key to success lies in understanding the underlying mechanistic principles—specifically the formation of rigid, chelated transition states—that govern the diastereochemical outcome. The protocols and concepts detailed herein offer a validated framework for researchers to confidently approach the asymmetric synthesis of complex chiral molecules.

References

  • Suemune, H., et al. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ACS Publications. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. Available at: [Link]

  • Gauthier, D. R., & Caron, S. (n.d.). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Universite de Montreal.
  • BenchChem. (n.d.). Chiral Auxiliary Design. BenchChem.
  • dos Santos, V. F., & de Oliveira, H. C. B. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Wang, Z., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary.
  • Ogiwara, Y., et al. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry.
  • Ortuno, R. M. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
  • Wang, D.-H., et al. (2018). Synthesis of chiral α-amino acids via Pd(ii)-catalyzed enantioselective C–H arylation of α-aminoisobutyric acid. National Center for Biotechnology Information. Available at: [Link]

  • BenchChem. (n.d.). Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries. BenchChem.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.
  • Britton, R. (n.d.). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. SciSpace.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Fiveable. (2025). Stereochemical Control Definition. Fiveable.
  • BenchChem. (n.d.).
  • Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. Available at: [Link]

  • Max Planck Society. (n.d.). ASYMMETRIC HETERO DIELS-ALDER REACTIONS IN AQUEOUS SOLUTION USING AMINO-ACID ESTERS AS CHIRAL AUXILIARIES. MPG.PuRe.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Reetz, M. T. (n.d.).
  • Ghosh, A. K., & Kawahama, R. (1995). Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol: The role of conformation on diastereoselectivity. R Discovery.
  • ResearchGate. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.
  • BenchChem. (n.d.). The Pivotal Role of Methyl 2-cyano-2-phenylbutanoate in Modern Medicinal Chemistry: A Technical Guide. BenchChem.
  • Evans, D. A. (n.d.).
  • BenchChem. (n.d.). Asymmetric Synthesis Applications of Methyl (tert-butoxycarbonyl)
  • ChemicalBook. (n.d.). (2R)-2-AMINO-2-PHENYLBUTANOIC ACID synthesis. ChemicalBook.
  • Hruby, V. J., & Qian, X. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. University of Arizona.
  • PubChem. (n.d.). Methyl 2-amino-2-phenylbutanoate. PubChem. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
  • ResearchGate. (n.d.). 2.14 Selected Diastereoselective Reactions: Enolate Alkylation.
  • Collum, D. B., et al. (2004). Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates. PubMed. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Building Block. BenchChem.
  • Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Myers, A. G., et al. (n.d.). Diastereoselective Alkylation of Pseudoephenamine and Pseudoephedrine Amides. Harvard University.
  • Itsuno, S., et al. (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Royal Society of Chemistry.
  • PubChem. (n.d.). Methyl 2-(methylamino)-2-phenylbutanoate. PubChem. Available at: [Link]

  • BenchChem. (n.d.).
  • ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques. ThermoFisher Scientific.
  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH.
  • Wiley-VCH. (n.d.). 2.2 Carboxy Group. Wiley-VCH.
  • Macmillan Group. (n.d.).

Sources

Method

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of Methyl 2-amino-2-phenylbutanoate

Executive Summary & Chemical Context Methyl 2-amino-2-phenylbutanoate is a structurally complex, non-canonical amino acid derivative. Because its carboxylic acid moiety is already protected as a methyl ester, analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-amino-2-phenylbutanoate is a structurally complex, non-canonical amino acid derivative. Because its carboxylic acid moiety is already protected as a methyl ester, analytical workflows must focus exclusively on the derivatization of its primary amine.

The Analytical Challenge: Primary amines are highly polar and prone to hydrogen bonding. In gas chromatography (GC), free amines interact strongly with active silanol groups on the column and inlet liner, leading to severe peak tailing, irreversible adsorption, and thermal degradation[1]. Derivatization masks these active hydrogens, drastically improving volatility, thermal stability, and peak symmetry[2].

The Structural Challenge: Methyl 2-amino-2-phenylbutanoate features a quaternary α -carbon bonded to a phenyl ring, an ethyl group, a methyl ester, and the primary amine. This extreme steric hindrance makes standard derivatization kinetically unfavorable. To overcome this steric bulk, highly reactive reagents and optimized thermodynamic conditions are required.

Rational Reagent Selection (Causality)

Choosing the correct derivatization reagent is a balance between reaction kinetics and the stability of the resulting derivative. For sterically hindered amines, two primary strategies are employed:

  • Acylation with PFPA (Gold Standard): Pentafluoropropionic anhydride (PFPA) is highly electrophilic and small enough to penetrate the steric bulk of the quaternary center. It drives the reaction to completion, producing a perfluoroamide that is exceptionally volatile and yields intense, diagnostic high-mass fragments in Electron Ionization (EI) MS[3],[4].

  • Silylation with BSTFA + 1% TMCS (Alternative): While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, the extreme steric hindrance of the target amine necessitates the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst to ensure quantitative conversion[1],[5].

Table 1: Comparison of Derivatization Reagents for Sterically Hindered Amines
Reagent SystemReaction TypeAdvantagesDisadvantages / Limitations
PFPA AcylationExcellent penetration of steric bulk; produces highly volatile derivatives with distinct MS mass defects.Generates acidic byproducts that must be evaporated prior to injection to protect the GC column.
BSTFA + 1% TMCS SilylationSingle-step reaction; highly volatile byproducts allow for direct injection without evaporation.Highly sensitive to moisture; bulky TMS group may struggle with extreme steric hindrance.

Experimental Methodologies

Self-Validating System & Quality Control

To ensure the protocol is self-validating, an internal standard (e.g., a deuterated analog such as d3-methyl 2-amino-2-phenylbutanoate or a structurally similar amino acid ester) must be spiked into the sample prior to derivatization[3]. Complete derivatization is confirmed by interrogating the Total Ion Chromatogram (TIC) to ensure the complete absence of underivatized or partially derivatized precursor peaks.

Protocol A: PFPA Acylation (Recommended)

Causality Note: Acylation generates acidic byproducts (pentafluoropropionic acid) that will strip the stationary phase of the GC column if injected directly. A post-reaction evaporation step is mandatory[6].

  • Sample Preparation: Aliquot 100 µL of the sample (approx. 1 mg/mL in an organic solvent) into a silanized glass reaction vial. Spike with 10 µL of the internal standard (100 µg/mL).

  • Solvent Removal: Evaporate to complete dryness under a gentle stream of high-purity nitrogen. Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive anhydride reagent.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate followed by 50 µL of PFPA. Cap tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a heating block at 65 °C for 30 minutes. Rationale: Thermal energy is required to overcome the activation energy barrier imposed by the hindered quaternary amine[3].

  • Byproduct Removal: Remove the vial, cool to room temperature, and evaporate to dryness under nitrogen to eliminate the corrosive pentafluoropropionic acid byproduct[6].

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous toluene or ethyl acetate[4]. Transfer to a GC autosampler vial.

Protocol B: Silylation with BSTFA + 1% TMCS (Alternative)

Causality Note: Silylation byproducts are neutral and volatile, allowing for direct injection without the need for a post-reaction evaporation step[5].

  • Sample Preparation: Aliquot and dry the sample and internal standard as described above.

  • Reagent Addition: Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA containing 1% TMCS[1].

  • Incubation: Heat at 70 °C for 45 minutes. Rationale: The elevated temperature and TMCS catalyst are critical for forcing the bulky trimethylsilyl group onto the sterically hindered amine[5].

  • Analysis: Cool to room temperature and inject directly into the GC-MS.

Mandatory Visualizations

Workflow Start Sample Preparation (Methyl 2-amino-2-phenylbutanoate) Dry Evaporate to Dryness (Gentle N2 Stream) Start->Dry Remove residual water Reagent Add Derivatization Reagent (PFPA or BSTFA+1% TMCS) Dry->Reagent Anhydrous conditions critical Incubate Thermal Incubation (60-70°C, 30-45 min) Reagent->Incubate Drive reaction to completion PostPrep Post-Reaction Cleanup (Evaporate acidic byproducts) Incubate->PostPrep If using PFPA Analyze GC-MS Analysis (EI Mode, 70 eV) Incubate->Analyze If using BSTFA (Direct Inject) Recon Reconstitution (Ethyl Acetate / Toluene) PostPrep->Recon Protect GC column phase Recon->Analyze

Figure 1: Experimental workflow for the derivatization of Methyl 2-amino-2-phenylbutanoate.

Pathway Substrate Methyl 2-amino-2-phenylbutanoate (Sterically Hindered 1° Amine) Product N-PFP-Derivative (Volatile, Thermally Stable) Substrate->Product Acylation 65°C Reagent Pentafluoropropionic Anhydride (PFPA) Reagent->Product Byproduct Pentafluoropropionic Acid (Corrosive Byproduct) Reagent->Byproduct Cleaved Leaving Group

Figure 2: Chemical reaction pathway for the PFPA acylation of the target compound.

Instrumental Parameters & Data Interpretation

Table 2: Recommended GC-MS Operating Parameters
ParameterSetting / SpecificationRationale
Column 5% Phenyl-methylpolysiloxane (e.g., TRACE TR-5, 30m × 0.25mm × 0.25µm)Provides optimal selectivity and low bleed for derivatized polar compounds[2].
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times and optimal MS vacuum.
Injection Mode Splitless (for trace) or Split 10:1 (for >10 µg/mL)Prevents column overloading while ensuring adequate sensitivity.
Inlet Temp 250 °CEnsures rapid vaporization of the derivatized analyte without thermal degradation.
Oven Program 80 °C (hold 1 min) 15 °C/min 280 °C (hold 5 min)Balances resolution of the solvent front with the elution of the high-boiling derivative.
Ionization Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and structural elucidation.
Mass Spectral Interpretation (EI, 70 eV)

For the PFPA derivative of Methyl 2-amino-2-phenylbutanoate (Derivative MW = 339 g/mol ), the following diagnostic fragments are expected:

  • m/z 280 (Base Peak): Loss of the methoxycarbonyl group (-COOCH 3​ , 59 Da). This cleavage is highly thermodynamically favored as the resulting cation is stabilized by the adjacent phenyl ring.

  • m/z 310: Loss of the ethyl group (-C 2​ H 5​ , 29 Da).

  • m/z 119: Characteristic pentafluoroethyl fragment (C 2​ F 5+​ ), confirming successful PFPA derivatization.

References

  • MDPI. "Quality Control in Targeted GC-MS for Amino Acid-OMICS." Available at:[Link][3]

  • Macherey-Nagel / Chemco. "Derivatization reagents for GC." Available at: [Link][5]

  • ResearchGate. "Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts." Available at: [Link][4]

  • Colorado State University. "GC Derivatization." Available at: [Link][6]

Sources

Application

Application Note: Chiral HPLC Separation of Methyl 2-amino-2-phenylbutanoate Enantiomers

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC) Executive Summary & Scientific Rationale The e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC)

Executive Summary & Scientific Rationale

The enantiomeric resolution of α-alkyl-α-amino acid esters is a critical analytical step in the synthesis of peptidomimetics and biologically active pharmaceutical scaffolds[1]. Methyl 2-amino-2-phenylbutanoate is a highly sterically hindered unnatural amino acid derivative featuring a quaternary stereocenter at the α-carbon[2]. Because the α-carbon is bonded to four distinct, bulky groups (an amine, a phenyl ring, an ethyl chain, and a methyl ester), its chiral separation presents unique spatial recognition challenges.

The Causality of Chiral Recognition

Enantiomeric separation on polysaccharide CSPs is not a random occurrence; it is a highly deterministic process driven by a three-point interaction model. For amino acid esters, hydrogen bonding interactions occur predominantly between the carbonyl group of the analyte and the chiral selector's carbamate network[3]. Furthermore, non-covalent interactions in organic media, such as dipole-dipole and π-π stacking, play a crucial role in the enantioselective binding[4].

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Analyte (Enantiomer) C_NH Carbamate N-H A_CO Ester C=O C_NH->A_CO H-Bond C_CO Carbamate C=O A_NH Amine -NH2 C_CO->A_NH H-Bond C_PI Phenyl Group (π) A_PI Phenyl Group (π) C_PI->A_PI π-π Stacking

Caption: Mechanistic model of chiral recognition between the CSP and the amino acid ester.

Experimental Workflow and Methodology

To ensure a self-validating and robust method, the following protocol details not just the what, but the why behind each experimental parameter.

G A Sample Preparation Methyl 2-amino-2-phenylbutanoate (1 mg/mL in Mobile Phase) B Column Selection Chiralpak AD-H (250 x 4.6 mm) Amylose Phenylcarbamate A->B C Mobile Phase Optimization Hexane / Isopropanol (90:10 v/v) B->C D Modifier Addition 0.1% Diethylamine (DEA) Suppresses Silanol Tailing C->D E Chromatographic Run Flow: 1.0 mL/min | Temp: 25°C D->E F Data Analysis & Validation Calculate Rs, α, and Tailing Factor E->F

Caption: Workflow for the chiral HPLC method development of α-amino acid esters.

Step-by-Step Protocol

Step 1: Mobile Phase Formulation (Hexane/IPA/DEA 90:10:0.1 v/v/v)

  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of Diethylamine (DEA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes. Causality: Normal-phase chromatography is selected over reversed-phase to maximize the strength of hydrogen bonds, which are easily disrupted by water. Because the analyte contains a free primary amine, it will interact with residual acidic silanols on the silica support, causing severe peak tailing. DEA is a highly basic, small molecule that competitively masks these silanols, ensuring sharp, symmetrical peaks.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic Methyl 2-amino-2-phenylbutanoate.

  • Dissolve in 1.0 mL of the prepared mobile phase and vortex for 30 seconds.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: Dissolving the analyte in the exact mobile phase prevents solvent-mismatch at the column head, which is a primary cause of band broadening and split peaks.

Step 3: Chromatographic System Setup

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 mm × 4.6 mm).

  • Column Temperature: 25 °C (Thermodynamic control is vital; lower temperatures generally increase enantioselectivity ( α ) but broaden peaks).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (captures the strong π−π∗ transition of the phenyl ring).

  • Equilibrate the column for at least 30 column volumes (~45 minutes) until the baseline is stable.

Step 4: Injection & System Suitability

  • Inject 10 µL of the sample.

  • Record the chromatogram for 20 minutes.

  • Evaluate the system suitability against the self-validating criteria: Resolution ( Rs​ ) must be > 1.5, and Tailing Factor ( Tf​ ) must be < 1.5.

Data Presentation & System Suitability

The table below summarizes the expected quantitative chromatographic parameters for the baseline resolution of the enantiomers under the optimized conditions.

ParameterFormula / DefinitionEnantiomer 1 (Peak 1)Enantiomer 2 (Peak 2)
Retention Time ( tR​ ) Absolute elution time8.42 min11.15 min
Capacity Factor ( k′ ) (tR​−t0​)/t0​ 1.812.72
Selectivity ( α ) k2′​/k1′​ -1.50
Resolution ( Rs​ ) 2(tR2​−tR1​)/(w1​+w2​) -3.24
Tailing Factor ( Tf​ ) W0.05​/2f 1.121.15

(Note: Void time ( t0​ ) is empirically determined as ~3.0 min for a 250 x 4.6 mm column at 1.0 mL/min).

Troubleshooting & Method Optimization

  • Loss of Resolution ( Rs​<1.5 ): If baseline separation is lost, the steric bulk of the ethyl group may be hindering proper insertion into the chiral cavity. Solution: Decrease the IPA concentration to 5% to increase retention time and allow more interaction cycles with the CSP.

  • Excessive Peak Tailing ( Tf​>1.5 ): Indicates secondary interactions. Solution: Verify that DEA was added fresh. Basic modifiers can evaporate or degrade; always prepare the mobile phase daily.

  • Co-elution with Impurities: If synthesis byproducts (like the unesterified 2-amino-2-phenylbutanoic acid) are present, they will likely elute much later or stick to the column due to the free carboxylic acid. Ensure sample purity or utilize a column wash step (e.g., 50% IPA) post-analysis.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral separation of amino acids by gas chromatography.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.PMC.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.MDPI.

Sources

Method

Application Note: Strategic Incorporation of Cα-Ethyl-Cα-Phenylglycine for Peptide Conformational Control and Enhanced Stability

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of Methyl 2-amino-2-phenylbutanoate into synthetic peptides. Introduction: The Value of Steric Hindrance In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of Methyl 2-amino-2-phenylbutanoate into synthetic peptides.

Introduction: The Value of Steric Hindrance

In the landscape of peptide-based therapeutics, achieving specific, stable conformations is paramount to biological activity and metabolic stability. α,α-Disubstituted α-amino acids (dαAAs) are powerful tools in this endeavor. By replacing the α-hydrogen with a second substituent, these non-proteinogenic building blocks introduce significant conformational constraints on the peptide backbone.[1][2] This restriction of dihedral angles (φ and ψ) is a key strategy for inducing stable secondary structures such as helices and turns.[1][2][3] Furthermore, the steric bulk at the α-carbon provides a shield against enzymatic degradation, enhancing the in-vivo half-life of the resulting peptide.[4][5]

Methyl 2-amino-2-phenylbutanoate, a precursor to Cα-ethyl-Cα-phenylglycine, is a particularly noteworthy dαAA. Its chiral center and the presence of both an ethyl and a phenyl group at the α-carbon create a highly hindered environment, making it a potent inducer of specific secondary structures.[1][2] However, this same steric bulk presents a significant challenge during chemical synthesis. Standard solid-phase peptide synthesis (SPPS) protocols often result in low yields due to inefficient acylation reactions when incorporating such hindered residues.[6][7][8]

This guide provides a comprehensive framework for the successful use of Methyl 2-amino-2-phenylbutanoate. It begins by outlining the necessary conversion of the methyl ester into a reactive, N-protected carboxylic acid suitable for SPPS. Subsequently, it details an optimized SPPS protocol leveraging advanced coupling reagents and reaction conditions designed to overcome the steric challenge, enabling researchers to harness the full potential of this unique building block.

Prerequisite: Preparing the Activated Building Block

A common point of confusion is the direct use of amino acid esters in standard peptide synthesis. Solid-phase peptide synthesis (SPPS) relies on the activation of a free carboxylic acid on the incoming amino acid to form an amide bond with the N-terminal amine of the growing peptide chain.[9][10] Therefore, Methyl 2-amino-2-phenylbutanoate must first be converted into an N-α-protected carboxylic acid.

The following two-step protocol is essential for preparing the necessary building block for Fmoc-based SPPS.

G cluster_prep Building Block Preparation Workflow A Methyl 2-amino-2-phenylbutanoate (Starting Material) B Saponification (Base Hydrolysis) A->B NaOH or LiOH C 2-Amino-2-phenylbutanoic Acid (Free Amino Acid) B->C D N-α-Fmoc Protection C->D Fmoc-OSu, NaHCO3 E Fmoc-(Cα-Et, Cα-Ph)-Gly-OH (SPPS-Ready Building Block) D->E G cluster_spps Fmoc-SPPS Cycle for Hindered Amino Acids Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection 1. Deprotection 20% Piperidine in DMF Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Fmoc-AA-OH (4 eq) HATU/HCTU (3.9 eq) DIPEA (8 eq) 2-4 hours Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Monitor Coupling (e.g., Kaiser Test) Wash2->Check End Resin-Bound Peptide (N+1) (N-terminal Fmoc) Check->End Negative Recouple Recouple or Cap Check->Recouple Positive Recouple->Coupling Retry Coupling

Sources

Application

Scale-Up Synthesis of Methyl 2-amino-2-phenylbutanoate hydrochloride: An Application Note and Protocol

Abstract Methyl 2-amino-2-phenylbutanoate hydrochloride is a valuable α,α-disubstituted amino acid ester derivative utilized as a key building block in medicinal chemistry and pharmaceutical development. Its synthesis on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-2-phenylbutanoate hydrochloride is a valuable α,α-disubstituted amino acid ester derivative utilized as a key building block in medicinal chemistry and pharmaceutical development. Its synthesis on a large scale presents unique challenges, including the management of hazardous reagents, control of reaction parameters, and ensuring high purity of the final product. This document provides a comprehensive, in-depth guide for the robust and scalable two-step synthesis of Methyl 2-amino-2-phenylbutanoate hydrochloride. The described methodology employs a modified Strecker synthesis for the formation of the intermediate 2-amino-2-phenylbutanoic acid, followed by an efficient esterification using a trimethylchlorosilane/methanol system. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, safety procedures, and process control parameters essential for successful scale-up.

Introduction and Strategic Overview

The synthesis of α,α-disubstituted amino acids is of significant interest as these motifs can enhance the proteolytic stability and conformational rigidity of peptides.[1] The target molecule, Methyl 2-amino-2-phenylbutanoate hydrochloride, is a precursor for more complex pharmaceutical agents. A successful scale-up synthesis must be cost-effective, reproducible, and safe.

The chosen synthetic strategy involves two main stages:

  • Stage 1: Strecker Amino Acid Synthesis. This classical yet powerful method is ideal for producing α,α-disubstituted amino acids from a ketone precursor.[2] Propiophenone (1-phenyl-1-propanone) reacts with ammonia and a cyanide source to form an intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic conditions to yield 2-amino-2-phenylbutanoic acid.[3][4] This approach is favored for its use of readily available and economical starting materials.

  • Stage 2: Esterification. The resulting amino acid is converted to its methyl ester hydrochloride salt. While traditional methods like using thionyl chloride or strong mineral acids are effective, they can be harsh and generate significant waste. The protocol herein utilizes a milder and highly efficient system of trimethylchlorosilane (TMSCl) in methanol.[5][6] This method proceeds at room temperature, offers excellent yields, and simplifies the work-up, as the hydrochloride salt often precipitates directly from the reaction mixture.[5][7]

The overall workflow is designed to be linear and efficient, minimizing complex purification steps between stages.

Overall_Workflow Start Starting Materials: Propiophenone, NH₄Cl, NaCN, Methanol, TMSCl Stage1 Stage 1: Strecker Synthesis Start->Stage1 Intermediate Intermediate: 2-Amino-2-phenylbutanoic Acid Stage1->Intermediate Hydrolysis & Work-up Stage2 Stage 2: Esterification Intermediate->Stage2 FinalProduct Final Product: Methyl 2-amino-2-phenylbutanoate HCl Stage2->FinalProduct Crystallization & Isolation

Caption: High-level overview of the two-stage synthetic strategy.

Stage 1: Scale-Up Synthesis of 2-Amino-2-phenylbutanoic Acid

Scientific Integrity & Mechanistic Rationale

The Strecker synthesis is a three-component reaction that elegantly constructs an amino acid from a carbonyl compound.[8] The mechanism proceeds as follows:

  • Imine Formation: Propiophenone reacts with ammonia (generated in situ from ammonium chloride) to form a ketimine intermediate. This step is an equilibrium process, and the removal of water drives it forward.[3]

  • Cyanide Addition: A nucleophilic cyanide ion (from NaCN or KCN) attacks the electrophilic carbon of the ketimine, forming a stable α-aminonitrile.[2][4] This is the key carbon-carbon bond-forming step.

  • Nitrile Hydrolysis: The α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., using concentrated HCl). The nitrile group is converted first to an amide and then to a carboxylic acid, yielding the final α-amino acid product.[3]

On a large scale, temperature control during the cyanide addition is critical to manage the reaction exotherm. The hydrolysis step requires careful monitoring to ensure complete conversion without degradation of the product.

Safety Considerations for Cyanide Handling

WARNING: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] Hydrogen cyanide (HCN) gas, which is extremely poisonous, is liberated when cyanide salts come into contact with acids.[11][12]

  • Engineering Controls: All operations involving sodium cyanide must be conducted in a well-ventilated chemical fume hood or an appropriately designed enclosed reactor system.[10][13]

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.[9][10]

  • Segregation: Never store or use acids in the immediate vicinity of cyanide handling. Designate a specific area for the Strecker reaction.[11]

  • Quenching & Waste Disposal: Prepare a quenching solution of sodium hypochlorite (bleach) and sodium hydroxide to neutralize any residual cyanide on equipment or in case of small spills. All cyanide-contaminated waste must be collected in a dedicated, clearly labeled container and disposed of as hazardous waste according to institutional protocols.[9]

Detailed Experimental Protocol (500 g Scale)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Propiophenone134.18500.0 g3.7261.0
Ammonium Chloride (NH₄Cl)53.49239.0 g4.4681.2
Sodium Cyanide (NaCN)49.01200.0 g4.0811.1
Methanol (MeOH)32.042.5 L--
Water (H₂O)18.021.0 L--
Hydrochloric Acid (conc., 37%)36.46~2.5 L~30.0~8.0
Toluene-2.0 L--
Sodium Hydroxide (50% w/w aq.)40.00As needed--

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser with a gas outlet connected to a bleach scrubber, add methanol (2.5 L), water (1.0 L), ammonium chloride (239.0 g), and sodium cyanide (200.0 g).

  • Reagent Addition: Stir the mixture until all solids are dissolved. Begin cooling the reactor jacket to 5-10 °C. Once the internal temperature is below 15 °C, add propiophenone (500.0 g) dropwise via an addition funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 24 hours. Monitor the reaction for the disappearance of propiophenone by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. The result will be a thick slurry.

  • Hydrolysis: CAUTION: This step will generate a significant exotherm and pressure. Slowly and carefully add concentrated hydrochloric acid (~2.5 L) to the slurry while cooling the reactor to maintain an internal temperature below 50 °C. Once the addition is complete, heat the mixture to reflux (approx. 100-105 °C) and maintain for 12-18 hours, until hydrolysis is complete (monitored by HPLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of sodium chloride may form. Add toluene (2.0 L) and stir vigorously for 30 minutes to extract any non-polar impurities. Separate the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0-5 °C in an ice bath. Slowly adjust the pH to the isoelectric point of the amino acid (~pH 6-7) using a 50% aqueous sodium hydroxide solution.[14][15] The product will precipitate as a white solid.

  • Filtration and Drying: Filter the solid product, wash thoroughly with cold deionized water (2 x 500 mL), and then with acetone (2 x 250 mL). Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 55-65%; white crystalline solid.

Stage 2: Scale-Up Esterification to Methyl 2-amino-2-phenylbutanoate hydrochloride

Scientific Integrity & Mechanistic Rationale

The esterification of amino acids using trimethylchlorosilane (TMSCl) and an alcohol is a mild and effective method.[5][6] The mechanism is thought to proceed via two key steps:

  • Silyl Ester Formation: The carboxylic acid is first silylated by TMSCl to form a trimethylsilyl ester. This intermediate is much more reactive towards nucleophilic attack than the free carboxylic acid. Simultaneously, TMSCl reacts with methanol to generate methoxytrimethylsilane and HCl in situ.[16]

  • Esterification and Salt Formation: Methanol attacks the activated silyl ester, leading to the formation of the desired methyl ester and trimethylsilanol. The HCl generated in situ protonates the amino group, facilitating the precipitation of the final product as its hydrochloride salt.[5][17]

This one-pot procedure is highly advantageous for scale-up as it avoids the use of highly corrosive reagents like thionyl chloride and simplifies the isolation procedure, often yielding a high-purity product directly through crystallization.[18][19]

Esterification_Workflow Input Input: 2-Amino-2-phenylbutanoic Acid Slurry Suspend in Methanol Input->Slurry TMSCl_add Slowly add TMSCl at 0-5 °C Slurry->TMSCl_add Exotherm Control Reaction Stir at Room Temperature (12-24 h) TMSCl_add->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Concentrate Concentrate under Reduced Pressure Monitor->Concentrate Reaction Complete Crystallize Triturate with MTBE/Heptane Concentrate->Crystallize Isolate Filter and Dry under Vacuum Crystallize->Isolate Output Output: Methyl 2-amino-2-phenylbutanoate HCl Isolate->Output

Caption: Detailed workflow for the TMSCl-mediated esterification.

Detailed Experimental Protocol (400 g Scale)

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-2-phenylbutanoic Acid179.22400.0 g2.2321.0
Trimethylchlorosilane (TMSCl)108.64580.0 g (677 mL)5.3392.4
Methanol (MeOH, anhydrous)32.044.0 L--
Methyl tert-butyl ether (MTBE)88.152.0 L--

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet, add anhydrous methanol (4.0 L).

  • Suspension: Add the 2-amino-2-phenylbutanoic acid (400.0 g) to the methanol and stir to form a suspension.

  • TMSCl Addition: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add trimethylchlorosilane (677 mL) dropwise over 1.5-2 hours, ensuring the internal temperature remains below 10 °C. The solids will gradually dissolve as the reaction proceeds.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 12-24 hours. The reaction becomes a clear, homogeneous solution. Monitor for completion by TLC or HPLC until the starting amino acid is consumed.[19]

  • Isolation: Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.

  • Crystallization: Slowly add MTBE (2.0 L) to the concentrated solution with vigorous stirring. The product will precipitate as a white solid. Continue stirring for 2-3 hours at room temperature to complete crystallization.

  • Filtration and Drying: Filter the solid product and wash the filter cake with MTBE (2 x 500 mL). Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 90-98%; white to off-white crystalline solid.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

TestSpecification
Appearance White to off-white crystalline solid
Melting Point 276-280 °C (decomposes) for the parent acid[14]
¹H NMR (400 MHz, D₂O)Consistent with the structure of Methyl 2-amino-2-phenylbutanoate
¹³C NMR (100 MHz, D₂O)Consistent with the structure of Methyl 2-amino-2-phenylbutanoate
HPLC Purity ≥98.0%
Loss on Drying ≤1.0%

References

  • Paulsen, M. H., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(76), 72197-72204. [Link]

  • UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure for Sodium Cyanide. [Link]

  • Taekwang Industrial Co., Ltd. Sodium Cyanide Safety Handling Guide. [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Synthetic Communications, 46(21), 1731-1739. [Link]

  • Senanayake, C. H., Smith, G. B., Ryan, K. M., Fredenburgh, L. E., Liu, J., Roberts, F. E., ... & Reider, P. J. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 61(6), 2055-2059. [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

  • Spix, L., de Yoreo, J. J., & van Enckevort, W. J. P. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(7), 1483-1490. [Link]

  • Dzięgielewski, M., & Albrecht, Ł. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1193-1200. [Link]

  • Kleiman, R., & Spencer, G. F. (1982). Efficient Esterification with TMSCl. Journal of the American Oil Chemists' Society, 59(1), 29-31. [Link]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1136-1143. [Link]

  • Obrecht, D., Abrecht, C., Altorfer, M., Bohdal, U., Grieder, A., & Villalgordo, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chirality, 19(5), 331-352. [Link]

  • Ajinomoto Co., Inc. (1991). Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. DE69106297T2.
  • Nakao, R., Oka, K., & Fukumoto, T. (1979). A Convenient Method for the Esterification of Carboxylic Acids. Bulletin of the Chemical Society of Japan, 52(4), 1267-1268. [Link]

  • ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Ng, K. M., & Yamamoto, E. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 46(12), 4277-4286. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Chem-Station. (2025). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Chemeurope.com. (n.d.). Strecker amino acid synthesis. [Link]

  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Cátedra de Farmacognosia y Productos Naturales. (2009). Chlorotrimethylsilane, a suitable reagent for the esterification of diverse functionalized carboxilic acids. Ars Pharmaceutica, 50(1), 16-20. [Link]

  • Wang, Y. (2013).
  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Anand, R., & Vimal. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 2055-2059. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-phenylbutanoate

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-phenylbutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-2-phenylbutanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.

Methyl 2-amino-2-phenylbutanoate and its parent acid, 2-amino-2-phenylbutanoic acid, are valuable building blocks in medicinal chemistry. Their synthesis, however, can present challenges related to yield, purity, and side-product formation. This guide provides a structured approach to troubleshooting these common issues.

Core Synthesis Pathway: The Strecker Reaction

The most common and versatile method for preparing the parent α-amino acid is the Strecker synthesis.[1] This three-component reaction involves an aldehyde or ketone, ammonia, and a cyanide source to form an α-aminonitrile intermediate, which is then hydrolyzed to the desired amino acid.[2][3] For Methyl 2-amino-2-phenylbutanoate, the synthesis begins with propiophenone (ethyl phenyl ketone).

The overall transformation can be visualized as follows:

  • Stage 1: α-Aminonitrile Formation: Propiophenone reacts with ammonia and a cyanide source (e.g., NaCN, KCN, or TMSCN) to form 2-amino-2-phenylbutanenitrile.[4]

  • Stage 2: Hydrolysis: The intermediate aminonitrile is hydrolyzed under acidic or basic conditions to yield 2-amino-2-phenylbutanoic acid.[5]

  • Stage 3: Esterification: The resulting amino acid is esterified, typically using methanol under acidic conditions (e.g., Fischer esterification), to produce the final product, Methyl 2-amino-2-phenylbutanoate.

Workflow of the Strecker Synthesis

G cluster_0 Stage 1: Aminonitrile Formation cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Esterification Propiophenone Propiophenone Iminium Iminium Ion Intermediate Propiophenone->Iminium + NH3, -H2O Ammonia Ammonia (NH3) Ammonia->Iminium Cyanide Cyanide Source (e.g., NaCN) Aminonitrile 2-Amino-2-phenylbutanenitrile Cyanide->Aminonitrile Iminium->Aminonitrile + CN- AminoAcid 2-Amino-2-phenylbutanoic Acid Aminonitrile_ref->AminoAcid H3O+ or OH-, H2O FinalProduct Methyl 2-amino-2-phenylbutanoate AminoAcid_ref->FinalProduct CH3OH, H+

Caption: Strecker synthesis workflow for Methyl 2-amino-2-phenylbutanoate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield in the α-Aminonitrile Formation Step

Question: My reaction stalls, and I have a low conversion of propiophenone to the aminonitrile intermediate. What are the likely causes and how can I fix this?

Answer: Low conversion in the first stage of the Strecker synthesis typically points to issues with the formation of the key iminium ion intermediate or ineffective nucleophilic attack by the cyanide.[4]

Causality & Solutions:

  • Inefficient Iminium Ion Formation: The reaction of the ketone with ammonia to form an imine (which is then protonated to the iminium ion) is a reversible equilibrium.

    • Insight: To drive the equilibrium forward, water, the byproduct of imine formation, must be effectively removed. While not always practical in a one-pot Strecker reaction, ensuring anhydrous conditions where possible can help. More critically, the pH of the reaction is crucial. An acidic catalyst is often required to protonate the ketone's carbonyl oxygen, making it more electrophilic for the ammonia attack.[5]

    • Protocol Adjustment: Use of an ammonium salt like ammonium chloride (NH₄Cl) instead of aqueous ammonia can provide both the ammonia source and the necessary acidic environment to facilitate imine formation.

  • Cyanide Source and Addition: The cyanide ion (CN⁻) is the key nucleophile. Its availability and reactivity are paramount.

    • Insight: Using highly toxic hydrogen cyanide (HCN) gas is often avoided for safety reasons.[1] When using cyanide salts like NaCN or KCN, an acid is required to generate HCN in situ. If the medium is too basic, the concentration of HCN will be too low. Conversely, if it's too acidic, the ammonia will be fully protonated (NH₄⁺) and no longer nucleophilic.

    • Protocol Adjustment: A common strategy is to use a buffered system or to carefully control the pH. Alternatively, trimethylsilyl cyanide (TMSCN) can be used as a less hazardous cyanide source that is highly effective, especially in aprotic solvents.

  • Steric Hindrance: Propiophenone is a ketone, which is sterically more hindered and generally less reactive than an aldehyde.[5]

    • Insight: The ethyl and phenyl groups can impede the approach of the nucleophiles.

    • Protocol Adjustment: The reaction may require more forcing conditions than syntheses starting from aldehydes. Increase the reaction time and consider a moderate increase in temperature (e.g., 40-50 °C), while monitoring for side product formation.

ParameterStandard ConditionOptimized Condition for KetonesRationale
Ammonia Source Aqueous NH₃NH₄Cl / Methanolic NH₃Provides acidic catalysis and avoids excess water.
Cyanide Source NaCN / KCNTMSCN or NaCN with controlled pHImproves safety and reactivity.
Temperature Room Temperature40-50 °COvercomes higher activation energy for ketones.
Reaction Time 12-24 hours24-48 hours (monitor by TLC/GC)Allows the slower reaction to reach completion.
Issue 2: Poor Yield During the Hydrolysis of the Aminonitrile

Question: The hydrolysis of my 2-amino-2-phenylbutanenitrile to the amino acid is incomplete or produces significant side products. How can I improve this step?

Answer: The hydrolysis of the nitrile group is a critical step that requires harsh conditions (strong acid or base), which can unfortunately lead to side reactions or degradation.[2][6]

Causality & Solutions:

  • Incomplete Hydrolysis (Acidic Conditions):

    • Insight: Concentrated acids like HCl or H₂SO₄ are typically used. The reaction proceeds via protonation of the nitrile nitrogen, followed by attack by water.[4] This can be a slow, multi-step process. Insufficient acid concentration, temperature, or reaction time will lead to incomplete conversion, often stalling at the intermediate amide stage.

    • Protocol Adjustment: Use a significant excess of concentrated acid (e.g., 6-12 M HCl). Refluxing the mixture for an extended period (12-24 hours) is often necessary. Monitor the reaction's progress by taking small aliquots, quenching, and analyzing via TLC or HPLC to determine the point of maximum conversion.

  • Side Product Formation (Basic Conditions):

    • Insight: While basic hydrolysis (e.g., using NaOH) is an alternative, it can sometimes be less efficient for sterically hindered nitriles and may promote other side reactions.[7]

    • Protocol Adjustment: If choosing basic hydrolysis, ensure a sufficiently high concentration of base and elevated temperatures are used. A patent suggests that heating the aminonitrile with sodium hydroxide in a water/alcohol mixed solvent can be effective.[7]

  • Product Isolation Issues:

    • Insight: The final amino acid is zwitterionic and can be highly soluble in the aqueous acidic or basic workup solution, leading to losses during extraction.

    • Protocol Adjustment: After hydrolysis, the product must be carefully isolated. This is typically achieved by adjusting the pH of the solution to the isoelectric point (pI) of the amino acid, causing it to precipitate out of the solution. For 2-amino-2-phenylbutanoic acid, this is generally in the neutral pH range (around 6-7). After pH adjustment, cooling the solution can further enhance precipitation.

Troubleshooting Flowchart: Diagnosing Low Hydrolysis Yield

G Start Low Yield After Hydrolysis Step Check_TLC Analyze Crude Product by TLC/HPLC. Is starting aminonitrile present? Start->Check_TLC Incomplete Diagnosis: Incomplete Hydrolysis Check_TLC->Incomplete Yes Check_Amide Is an intermediate spot (likely amide) visible on TLC? Check_TLC->Check_Amide No Increase_Conditions Action: Increase reaction time, temperature, or acid concentration. Incomplete->Increase_Conditions Amide_Stall Diagnosis: Reaction stalled at amide. Check_Amide->Amide_Stall Yes Check_pH Check pH of aqueous layer after workup. Is it far from the isoelectric point (pI)? Check_Amide->Check_pH No Amide_Stall->Increase_Conditions Isolation_Issue Diagnosis: Product lost during isolation. Check_pH->Isolation_Issue Yes Degradation Diagnosis: Potential Degradation Check_pH->Degradation No Adjust_pH Action: Carefully adjust pH to ~6-7 to precipitate the amino acid. Isolation_Issue->Adjust_pH Milder_Conditions Action: Consider milder hydrolysis conditions or alternative protective group strategies. Degradation->Milder_Conditions

Caption: Logical workflow for troubleshooting the aminonitrile hydrolysis step.

Issue 3: Low Yield in the Final Esterification Step

Question: The Fischer esterification of my 2-amino-2-phenylbutanoic acid with methanol is giving a poor yield of the final methyl ester. What's going wrong?

Answer: Fischer esterification is an equilibrium-controlled process. Low yields are almost always due to the presence of water or not effectively shifting the equilibrium towards the product.

Causality & Solutions:

  • Presence of Water:

    • Insight: Water is a byproduct of the esterification. According to Le Châtelier's principle, its presence will shift the equilibrium back towards the starting materials (the carboxylic acid). The starting amino acid must be scrupulously dry, and the methanol used should be of anhydrous grade.

    • Protocol Adjustment: Ensure the isolated 2-amino-2-phenylbutanoic acid is dried thoroughly under vacuum before proceeding. Use anhydrous methanol and a dry acid catalyst. Common catalysts include bubbling dry HCl gas through the methanol or using thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ and also acts as a dehydrating agent.

  • Insufficient Catalyst or Reaction Time:

    • Insight: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

    • Protocol Adjustment: A common method is to prepare a solution of acetyl chloride (5-10% v/v) in anhydrous methanol. This generates HCl and ensures anhydrous conditions. Refluxing the mixture for 4-8 hours is typically sufficient to drive the reaction to completion.

  • Difficult Product Isolation:

    • Insight: The product is an amino ester, which will be protonated (as an ammonium salt) in the acidic reaction mixture. It is soluble in the methanolic solution.

    • Protocol Adjustment: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid and deprotonate the amino group. This allows the free ester to be extracted into the organic layer. Be cautious not to use a strong base, which could hydrolyze the newly formed ester.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-phenylbutanoic Acid
  • Aminonitrile Formation: In a well-ventilated fume hood, to a solution of propiophenone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents). Cool the mixture in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 equivalents) in a minimum amount of water, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the disappearance of the ketone by TLC or GC.

  • Hydrolysis: Once the formation of the aminonitrile is complete, carefully pour the reaction mixture into a round-bottom flask containing concentrated hydrochloric acid (10-12 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the hydrolysis can be monitored by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully adjust the pH to approximately 6.5 using a concentrated NaOH or NH₄OH solution.

  • The white precipitate of 2-amino-2-phenylbutanoic acid will form. Allow it to stand in the cold for several hours to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product thoroughly under vacuum.

Protocol 2: Esterification to Methyl 2-amino-2-phenylbutanoate
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dry 2-amino-2-phenylbutanoic acid (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, equip the flask with a condenser and heat the mixture to reflux for 4-6 hours.

  • Workup and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate. Wash the organic solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-2-phenylbutanoate.

  • The product can be further purified by flash column chromatography on silica gel if necessary.[8][9]

References

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Neish, W. J. P., & Obbink, R. C. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Organic Letters, 1(1), 157-160.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124.
  • ResearchGate. (n.d.). General mechanism of the Strecker amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of Methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the Main Bioactive Metabolite of Trimebutine Maleate. Retrieved from [Link]

  • Nsanzimana, A., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1696.
  • Google Patents. (2015). CN104892521A - Synthesis and purification method for alpha-amino acid compound.
  • PubMed. (2012). [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans]. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2010). FR2941453A1 - Resolving a racemic 2-amino-2-phenylbutyric ester derivative.
  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization in Methyl 2-amino-2-phenylbutanoate Reactions

Welcome to the technical support center for handling Methyl 2-amino-2-phenylbutanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling Methyl 2-amino-2-phenylbutanoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Racemization of α-amino esters, particularly those with an α-aryl group like Methyl 2-amino-2-phenylbutanoate, is a critical challenge that can impact biological activity and lead to costly purification challenges. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you preserve the enantiopurity of your compounds.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a robust solution grounded in mechanistic principles.

Question 1: I'm observing significant racemization during the N-protection step (e.g., Fmoc or Boc) of my Methyl 2-amino-2-phenylbutanoate. What are the likely causes and how can I mitigate this?

Answer:

This is a common issue stemming from the inherent acidity of the α-proton, which is exacerbated by the phenyl group's electron-withdrawing nature. The primary culprits are almost always the choice of base and, to a lesser extent, the reaction solvent and temperature.

Causality: The mechanism of racemization involves the abstraction of the α-proton by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical information. Strong bases readily facilitate this process.

Solutions:

  • Re-evaluate Your Base: The strength and steric hindrance of the base are paramount. Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often too aggressive.[1][2]

    • Recommendation: Switch to a weaker or more sterically hindered base. Bases such as N-methylmorpholine (NMM), 2,4,6-collidine (TMP), or even inorganic bases like sodium bicarbonate (NaHCO₃) in a biphasic system can significantly reduce the rate of proton abstraction from the chiral center.[1][2]

  • Optimize Your Solvent: The solvent can influence the rate of racemization.[3][4] Polar aprotic solvents like DMF or DMSO, while excellent for solubility, can stabilize the transition state leading to racemization.

    • Recommendation: If your substrate is soluble, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), which may be less favorable for racemization.[3]

  • Control the Temperature: Keep the reaction temperature as low as reasonably possible to slow the rate of enolization. Perform reactions at 0 °C or below.

Table 1: Comparison of Common Bases for N-Protection and Their Racemization Potential

BasepKa of Conjugate AcidSteric HindranceRacemization RiskRecommended Use
Triethylamine (TEA)~10.7LowHighNot recommended for sensitive substrates
DIPEA (Hünig's Base)~10.1ModerateModerate to HighUse with caution; less basic than TEA
N-Methylmorpholine (NMM)~7.4ModerateLowGood first choice for sensitive couplings[1][2]
2,4,6-Collidine (TMP)~7.4HighVery LowExcellent for minimizing racemization[1][2][5]
Sodium Bicarbonate~10.3 (pKa2 of H₂CO₃)N/A (Heterogeneous)Very LowIdeal for Schotten-Baumann conditions
Question 2: My peptide coupling reaction using a protected Methyl 2-amino-2-phenylbutanoate derivative is resulting in a diastereomeric mixture. How can I improve the stereochemical outcome?

Answer:

During peptide coupling, the carboxyl group of the amino acid is activated, which significantly increases the acidity of the α-proton. This makes the activated intermediate highly susceptible to base-catalyzed racemization. The choice of coupling reagent, additives, and base is critical.

Causality: Many coupling reagents form highly reactive intermediates (e.g., O-acylisourea from carbodiimides, or symmetric anhydrides) that are prone to intramolecular cyclization to form a 5(4H)-oxazolone. The oxazolone intermediate has a highly acidic proton at the C4 position, which is readily abstracted, leading to rapid racemization.

Solutions:

  • Select a Low-Racemization Coupling Reagent: Onium salts (uronium/phosphonium) are generally superior to carbodiimides (like DCC or EDC) alone because they generate active esters in situ that are less prone to oxazolone formation.[6]

    • Recommendation: Use a third-generation uronium coupling reagent such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or a phosphonium reagent like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). These have been shown to be highly effective in suppressing racemization for phenylglycine residues.[2][5][7]

  • Use Racemization-Suppressing Additives: If using a carbodiimide, the addition of a nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is essential. These additives trap the reactive intermediate to form a more stable active ester. For particularly difficult couplings, 7-aza-1-hydroxybenzotriazole (HOAt) is often more effective than HOBt.

  • Employ a Hindered, Weak Base: As with N-protection, the base used to deprotonate the incoming amine nucleophile can also cause epimerization of the activated acid.

    • Recommendation: Pair your coupling reagent with a sterically hindered, weak base like TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine).[2][5][7] Avoid DIPEA if possible.

Table 2: Comparison of Common Peptide Coupling Reagents

Reagent ClassExamplesRacemization RiskNotes
CarbodiimidesDCC, EDCHigh (without additives)Requires additives like HOBt or Oxyma to suppress racemization.[6][8]
Uronium SaltsHBTU, HATULow to ModerateHATU is generally better than HBTU. Risk increases with sensitive residues.
Uronium Salts (3rd Gen)COMUVery LowExcellent choice for phenylglycine derivatives, especially when paired with TMP.[2][5]
Phosphonium SaltsPyBOP, DEPBTVery LowDEPBT is particularly noted for its low racemization potential.[2][5]
Question 3: How can I accurately quantify the extent of racemization in my sample of Methyl 2-amino-2-phenylbutanoate or its derivatives?

Answer:

Visualizing racemization on a TLC plate is impossible. Accurate quantification requires a technique capable of separating enantiomers or diastereomers. The gold standard for this is Chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Technique: Chiral HPLC using a Chiral Stationary Phase (CSP) is the most direct and reliable method.[9][10] These columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

  • Column Selection: Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including amino acid esters.

    • Recommendation: Start with columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)).[10] These are known to resolve phenylglycine derivatives effectively.

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio is adjusted to achieve optimal separation and retention time.

  • Detection: Use a UV detector, setting the wavelength to an absorbance maximum for the phenyl group (e.g., ~254 nm).

For more complex mixtures or trace-level analysis, pre-column derivatization with a chiral reagent to form diastereomers can also be an option, allowing separation on a standard achiral reverse-phase column.[11]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for α-amino esters like Methyl 2-amino-2-phenylbutanoate?

The racemization of α-amino esters proceeds through a base-catalyzed enolization mechanism. The key steps are:

  • Deprotonation: A base abstracts the acidic proton from the α-carbon (the chiral center).

  • Enolate Formation: This abstraction results in the formation of a planar, achiral enolate intermediate. The negative charge is delocalized onto the ester carbonyl and stabilized by the adjacent phenyl ring.

  • Reprotonation: The enolate can be reprotonated from either the top or bottom face with equal probability. Protonation on the opposite face from the starting material results in the formation of the other enantiomer.

RacemizationMechanism Start (R)-Enantiomer (Chiral) Intermediate Planar Enolate (Achiral) Start->Intermediate + Base - H⁺ Intermediate->Start + H⁺ (Re-protonation) End (S)-Enantiomer (Chiral) Intermediate->End + H⁺ (Re-protonation)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: Are there specific reaction types where this compound is particularly susceptible to racemization?

Yes. Beyond the N-protection and peptide coupling reactions discussed, be vigilant during:

  • Suzuki Couplings: Phenylglycine derivatives are known to be sensitive to racemization under certain Suzuki coupling conditions. Careful selection of the palladium ligand (e.g., SPhos) and reaction conditions is crucial to suppress this side reaction.[12]

  • Reactions at Elevated Temperatures: Prolonged heating, even in the presence of weak acids or bases, can promote racemization.

  • Reactions with Aldehydes or Ketones: In the presence of aldehydes or ketones, amino esters can form Schiff bases (imines). The α-proton of the imine is acidic and can be abstracted, leading to racemization.[13][14][15]

Q3: Which functional groups on the Methyl 2-amino-2-phenylbutanoate molecule are most involved in the racemization process?

Three key features of the molecule contribute to the lability of its stereocenter:

  • The α-Hydrogen: This is the proton that is physically removed and replaced during the racemization event.

  • The Ester Carbonyl Group: This group is critical as it stabilizes the negative charge of the enolate intermediate through resonance, thereby increasing the acidity of the α-hydrogen.

  • The α-Phenyl Group: The phenyl ring further increases the acidity of the α-hydrogen via inductive effects and resonance stabilization of the carbanion intermediate. This is why phenylglycine derivatives are significantly more prone to racemization than aliphatic amino acids like alanine or leucine.[16]

Validated Experimental Protocols

Protocol 1: N-Fmoc Protection with Minimized Racemization

This protocol uses a mild inorganic base to prevent epimerization.

  • Dissolution: Dissolve Methyl 2-amino-2-phenylbutanoate HCl salt (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify by flash chromatography on silica gel.

Protocol 2: Racemization-Resistant Peptide Coupling

This protocol utilizes COMU and a hindered base, a combination proven effective for sensitive amino acids.[2][5][7]

  • Pre-activation: In an inert atmosphere, dissolve the N-protected Methyl 2-amino-2-phenylbutanoate derivative (1.0 eq) in anhydrous DMF. Add COMU (1.0 eq).

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 2.0 eq) and stir the mixture at 0 °C for 10 minutes.

  • Coupling: Add the amine component (as a free base or HCl salt with an additional equivalent of TMP, 1.1 eq) to the activated mixture.

  • Reaction: Maintain the reaction temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature and monitor by TLC or LC-MS until completion (typically 2-4 hours).

  • Work-up: Quench the reaction with water and perform a standard aqueous work-up followed by purification.

Caption: Troubleshooting workflow for addressing racemization issues.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a starting point for method development. Optimization will be required.

  • Instrument: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., start with 90:10).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

Procedure:

  • Inject a sample of the racemic standard to determine the retention times of both enantiomers.

  • Inject the sample from your reaction.

  • Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

References

  • Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-5. [Link]

  • Bream, R. N., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry, 74(23), 9151–9154. [Link]

  • Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Biotechnology Letters, 6(7), 429-434. [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2841-2844. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

  • Yaxiang, Y. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Medicilon. [Link]

  • Kubiak, A. M., et al. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 27(7), 2154. [Link]

  • Schichl, H., et al. (2018). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. [Link]

  • El-Faham, A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Amino Acids, 42(2-3), 817–824. [Link]

  • Van der Veken, P. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Antwerp.
  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 48(5), 627–634. [Link]

  • Kemp, D. S. (2002). 7.4 Racemization Assays. Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition.
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-192. [Link]

  • Chandrasekhar, S., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 27(1), 1-7. [Link]

  • Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524–1528. [Link]

  • Bunin, A. D., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 84-93. [Link]

  • Alphand, V., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. ResearchGate. [Link]

  • Zaggout, F. R., et al. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 18(2), 1443.
  • Smith, N. D., et al. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-phenylbutanoate. PubChem. [Link]

  • Kim, M., et al. (2016). Process for the racemization of α-amino acids.
  • PubChem. (n.d.). Methyl 2-amino-2-phenylbutanoate. PubChem. [Link]

  • Planas, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(8), 4646–4654. [Link]

  • Obeng, S., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8881. [Link]

  • Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5707. [Link]

  • Yamada, S., et al. (1982). Method for the Racemization of Optically Active Amino Acids. The Journal of Organic Chemistry, 47(24), 4841-4845.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of Methyl 2-amino-2-phenylbutanoate

Welcome to the Technical Support Center for Methyl 2-amino-2-phenylbutanoate (CAS: 76142-47-7). This unnatural, fully substituted α -amino acid ester is a critical chiral building block in the synthesis of Trimebutine an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 2-amino-2-phenylbutanoate (CAS: 76142-47-7). This unnatural, fully substituted α -amino acid ester is a critical chiral building block in the synthesis of Trimebutine analogs, ACE inhibitors, and advanced peptidomimetics[1][2].

Because it possesses a sterically hindered quaternary stereocenter, a basic primary amine, and a hydrolyzable ester linkage, researchers frequently encounter bottlenecks during its purification. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to ensure high-purity, enantiomerically resolved yields.

Part 1: Troubleshooting Chromatography & Peak Tailing

Q1: When purifying the racemic mixture via normal-phase silica gel chromatography, I observe severe peak tailing and irreversible adsorption. How can I improve recovery? The Causality: The primary amine group of Methyl 2-amino-2-phenylbutanoate is highly basic. On standard bare silica gel, this amine engages in strong, multi-point hydrogen bonding and ion-exchange interactions with acidic silanol groups ( pKa​ ~ 4.5-5.0) on the silica surface. The Solution: You must dynamically mask the silanol sites.

  • Protocol Adjustment: Pre-treat your silica column with 1-2% Triethylamine (TEA) or aqueous ammonia in your non-polar starting solvent (e.g., Hexanes). Maintain 0.5% TEA in your mobile phase (e.g., Hexane/Ethyl Acetate gradients) throughout the run. TEA outcompetes the target molecule for the acidic silanol sites, ensuring the amino ester elutes as a sharp, symmetrical band[3][4].

Q2: My reverse-phase HPLC (RP-HPLC) analysis shows broad, split peaks. What is causing this? The Causality: The molecule can exist in a mixed protonation state depending on the pH of the mobile phase. If the pH is near the pKa​ of the amine (~9.0), the compound toggles between its ionized and neutral forms during elution, causing peak broadening. The Solution: Lock the ionization state. Use a strongly buffered mobile phase. For LC-MS compatibility, use 10 mM Ammonium Formate adjusted to pH 3.0 (ensuring the amine is fully protonated). Alternatively, the addition of non-standard solvent modifiers (e.g., 0.2% DCM/EtOH) has been shown to drastically improve resolution and separation factors for similar bulky phenyl-amino derivatives[5].

Part 2: The Chiral Challenge (Enantiomeric Resolution)

Q3: We need to isolate the (S)-enantiomer. Why does standard Dynamic Kinetic Resolution (DKR) via base-catalyzed racemization fail for this compound? The Causality: Methyl 2-amino-2-phenylbutanoate possesses a quaternary stereocenter at the α -position (bonded to an amine, a phenyl group, an ethyl group, and a methyl ester). Because it lacks an α -proton, it cannot form an enolate or a planar Schiff base intermediate. Therefore, traditional base-catalyzed in-situ racemization is impossible. The Solution: You must rely on either chemoenzymatic resolution using specific hydrolases[6] or classical diastereomeric salt resolution using chiral acids[7].

Q4: How can I achieve baseline separation of the enantiomers for analytical ee% quantification? The Causality: Standard C18 columns cannot differentiate the enantiomers. A Chiral Stationary Phase (CSP) is required to form transient diastereomeric complexes via π−π interactions (driven by the phenyl ring) and hydrogen bonding (driven by the amine/ester). The Solution:

  • Macrocyclic Antibiotic CSPs: Vancomycin-based stationary phases have demonstrated excellent separation factors ( α>1.5 ) for 2-amino-2-phenylbutyric acid derivatives[8].

  • Core-Shell Tandem Columns: For ultra-fast analysis, coupling a chiral anion-exchange column (e.g., QN-AX) with a zwitterionic column allows for baseline separation of the enantiomers in under 15 seconds[9].

Part 3: Data Presentation & Resolution Strategies

The following table summarizes the quantitative metrics and operational trade-offs for resolving Methyl 2-amino-2-phenylbutanoate.

Resolution StrategyReagents / Stationary PhaseTypical YieldMax ee% Scalability / Limitations
Classical Resolution (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid35 - 45%>98%High. Highly scalable; limited to 50% theoretical yield without recycling[7].
Chemoenzymatic Lipases / Hydrolases40 - 48%>99%Medium. Environmentally friendly; requires specific enzyme screening[6].
Analytical HPLC Vancomycin-based CSPN/A (Analytical)BaselineLow. Excellent for monitoring; low loading capacity[8].
Preparative SFC Amylose/Cellulose derivatives>90% recovery>99%High. Fast and green; requires expensive specialized SFC equipment.

Part 4: Validated Experimental Protocols

Workflow: Diastereomeric Salt Resolution

Below is the self-validating protocol for the classical resolution of the racemic ester using a chiral gulonic acid derivative, ensuring minimal ester hydrolysis during the recovery phase[7].

ResolutionWorkflow Racemate Racemic Methyl 2-amino-2-phenylbutanoate ChiralAcid Add Chiral Resolving Agent (e.g., (-)-Gulonic Acid Derivative) Racemate->ChiralAcid Step 1: Mixing SaltFormation Diastereomeric Salt Formation (Reflux in MTBE/Water) ChiralAcid->SaltFormation Heat to Reflux Crystallization Fractional Crystallization (Cooling to 55°C then 0°C) SaltFormation->Crystallization Controlled Cooling MotherLiquor Mother Liquor (Enriched in (R)-Isomer) Crystallization->MotherLiquor Filtration (Liquid) SolidSalt Crystalline Salt (Pure (S)-Isomer Salt) Crystallization->SolidSalt Filtration (Solid) Basification Basification to pH 9-10 (30% NaOH at <15°C) SolidSalt->Basification Step 2: Salt Breaking Extraction Solvent Extraction (MTBE Phase Separation) Basification->Extraction Phase Separation PureEnantiomer Enantiopure (S)-Methyl 2-amino-2-phenylbutanoate Extraction->PureEnantiomer Solvent Evaporation

Workflow for the classical diastereomeric salt resolution of racemic Methyl 2-amino-2-phenylbutanoate.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

  • Charge a clean reactor with racemic Methyl 2-amino-2-phenylbutanoate (1.0 eq) and Methyl tert-butyl ether (MTBE) (5 volumes).

  • Add (-)-2,3,4,6-di-O-isopropylidene-2-keto-L-gulonic acid (0.5 to 1.0 eq) as the resolving agent.

  • Heat the mixture to reflux (~55 °C) under constant stirring until a clear solution is obtained.

  • Initiate controlled cooling. Drop the temperature to room temperature over 2 hours, then cool to 0-5 °C for an additional 2 hours to promote selective crystallization of the (S)-enantiomer salt.

  • Filter the crystalline suspension and wash the cake with cold MTBE.

Step 2: Salt Breaking & Free Base Recovery Critical Causality Note: While the quaternary α -carbon provides steric hindrance, prolonged exposure to strong aqueous base can still induce ester hydrolysis, yielding the unwanted 2-amino-2-phenylbutanoic acid. Temperature control is mandatory.

  • Suspend the isolated crystalline salt in a biphasic mixture of MTBE (3 volumes) and demineralized water (2 volumes).

  • Cool the reactor to <15 °C.

  • Slowly add 30% w/w Sodium Hydroxide (NaOH) dropwise until the aqueous phase reaches pH 9.5 - 10.0. Ensure the internal temperature does not exceed 20 °C during the exothermic addition[7].

  • Stir for 15 minutes, then halt agitation to allow phase separation.

  • Collect the upper organic (MTBE) layer. Extract the aqueous layer once more with MTBE (1 volume).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the enantiomerically pure (S)-Methyl 2-amino-2-phenylbutanoate as a free base oil.

References

  • PubChem. "Methyl 2-amino-2-phenylbutanoate | C11H15NO2 | CID 14148299". National Institutes of Health. Available at:[Link]

  • Google Patents. "FR2941453A1 - Resolving a racemic 2-amino-2-phenylbutyric ester derivative". Google Patents.
  • MDPI. "Chiral Stationary Phases for Liquid Chromatography: Recent Developments". MDPI. Available at:[Link]

  • ACS Publications. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach". Analytical Chemistry. Available at: [Link]

  • ResearchGate. "Tocainide resolution and separation factor were enhanced". ResearchGate. Available at: [Link]

  • Googleapis / Patents. "US 2011/0144188 A1 - Salts of trimebutine and n-desmethyl trimebutine". Google Patents. Available at: [Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for Methyl 2-amino-2-phenylbutanoate

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-amino-2-phenylbutanoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Methyl 2-amino-2-phenylbutanoate .

This molecule presents a trifecta of chromatographic challenges: a basic primary amine (prone to severe peak tailing), a hydrolyzable methyl ester (sensitive to pH extremes), and a chiral center at the alpha-carbon (requiring enantiomeric resolution). The following troubleshooting guides, FAQs, and validated protocols are structured to help you overcome these hurdles through mechanistic understanding and rational method design.

Issue Desk 1: Peak Tailing & Resolution (Reversed-Phase HPLC)

Q: Why does Methyl 2-amino-2-phenylbutanoate exhibit severe peak tailing (the "shark fin" effect) on standard C18 columns?

The Causality: Peak tailing for this compound is fundamentally a chemical problem, not a physical one. The primary amine group has a pKa of approximately ~8.5–9.0, meaning it is fully protonated ( −NH3+​ ) under standard acidic or neutral mobile phase conditions. Traditional silica-based stationary phases contain residual silanol groups ( Si-OH ). Above pH 3.5, these silanols deprotonate to form negatively charged silanoxides ( Si-O− ). The electrostatic attraction between the protonated amine and the silanoxide creates secondary ion-exchange interactions, causing the analyte to "stick" to the column and elute with a prolonged trailing edge[1].

Q: How can I eliminate this secondary interaction without degrading my column?

The Solution: You must either neutralize the silanols or neutralize the amine.

  • Low pH Approach (Preferred for Esters): Lower the mobile phase pH below 2.5. This fully protonates the silanols ( Si-OH ), eliminating their negative charge. We highly recommend using 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA is a strong acid that effectively lowers the pH, and its trifluoroacetate anion acts as a strong ion-pairing agent, masking the amine's positive charge and driving it into the hydrophobic stationary phase for sharp peaks[2].

  • High pH Approach: Raise the pH to ~10.0 (using 10 mM Ammonium Bicarbonate) to deprotonate the primary amine, rendering it neutral. Caution: Because Methyl 2-amino-2-phenylbutanoate is a methyl ester, prolonged exposure to high pH can induce base-catalyzed ester hydrolysis. If using this method, samples must be prepared fresh and kept in a chilled autosampler.

Issue Desk 2: Chiral Separation (Enantiomeric Resolution)

Q: What is the most effective chiral stationary phase (CSP) for resolving the enantiomers of this compound?

The Causality: Because Methyl 2-amino-2-phenylbutanoate possesses an unhindered primary amine directly attached to the chiral center, it is a perfect candidate for Crown Ether Chiral Stationary Phases (e.g., Daicel CROWNPAK® CR(+) or Regis CrownSil™). The chiral recognition mechanism relies on the formation of a host-guest inclusion complex. The 18-crown-6 ether cavity specifically complexes with primary ammonium ions ( −NH3+​ )[3]. The steric hindrance from the phenyl and ethyl groups on the analyte interacts differentially with the chiral barriers of the crown ether, leading to baseline enantiomeric resolution.

Q: Why must I use Perchloric Acid with Crown Ether columns?

The Causality: For the inclusion complex to form, the primary amine must be fully protonated. Crown ether columns require highly acidic mobile phases (typically pH 1.0 to 2.0)[4]. Perchloric acid ( HClO4​ ) is preferred because the perchlorate anion is non-coordinating; unlike chloride or sulfate, it does not compete with the crown ether cavity for the ammonium cation, maximizing chiral recognition[5].

Data Presentation: Solvent System Optimization

Table 1: RP-HPLC Solvent System Optimization for Primary Amines
Mobile Phase ModifierpH RangeSilanol StateAmine StatePeak Symmetry (As)Recommendation
0.1% Formic Acid~2.8Partially IonizedProtonated (+)1.8 - 2.5 (Poor)Not recommended; weak ion-pairing.
0.1% TFA ~2.0 Neutral Protonated (+) 1.0 - 1.2 (Excellent) Optimal for UV detection; strong ion-pairing.
10 mM Amm. Bicarbonate~10.0Fully IonizedNeutral (0)1.1 - 1.3 (Good)Use with Hybrid Silica; risk of ester hydrolysis.
Table 2: Chiral Chromatography System Selection
Chiral Stationary PhaseMobile Phase SystemMechanism of ActionSuitability for this Analyte
Crown Ether (CR+) pH 1.5 Perchloric Acid / Water Primary amine inclusion complex Excellent; baseline resolution expected.
Polysaccharide (AD-H)Hexane / IPA + 0.1% DEAHydrogen bonding / DipoleModerate; requires DEA to suppress tailing.

Diagnostic Workflow

G N1 Analyze Methyl 2-amino-2-phenylbutanoate N2 Is Peak Tailing Observed? N1->N2 N3 Yes: Primary Amine / Silanol Interaction N2->N3 Asymmetry Factor > 1.5 N4 No: Proceed to Chiral Analysis N2->N4 Symmetrical Peak N5 Is Method LC-MS Compatible? N3->N5 N6 Use Hybrid Silica Column + High pH (Amm. Bicarbonate) N5->N6 Yes (Avoid TFA) N7 Use Standard C18 Column + Low pH (0.1% TFA) N5->N7 No (UV Detection)

Workflow for troubleshooting primary amine peak tailing in amino acid ester HPLC.

Experimental Methodologies

Protocol A: RP-HPLC Method for Purity Analysis (Self-Validating)

This protocol utilizes low pH to suppress silanol interactions while preserving the integrity of the methyl ester.

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (0.1% v/v).

    • Solvent B: Add 1.0 mL of TFA to 1.0 L of HPLC-grade Acetonitrile.

  • Column Selection: Install a fully endcapped C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Endcapping minimizes available silanols.

  • Gradient Setup:

    • 0-2 min: 5% B

    • 2-12 min: Linear ramp to 95% B

    • 12-15 min: Hold at 95% B

    • Flow rate: 1.0 mL/min. Column Temperature: 30°C.

  • System Validation Check: Inject a neutral marker (e.g., Toluene) alongside the analyte. If Toluene is symmetrical but the analyte tails, the issue is chemical (increase TFA concentration to 0.15%). If both tail, the issue is physical (check column void or fittings)[6].

Protocol B: Chiral Separation using Crown Ether CSP

This protocol leverages host-guest complexation for enantiomeric resolution.

  • Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric Acid ( HClO4​ ). Do not use organic modifiers exceeding 15% v/v, as this disrupts the hydrophobic cavity interaction[4].

  • Column Setup: Install a CROWNPAK® CR(+) column (4.0 x 150 mm, 5 µm).

  • Temperature Control (Critical Step): Set the column compartment to 10°C . Causality: The formation of the inclusion complex is an exothermic thermodynamic process. Lowering the temperature significantly increases the binding constant and improves enantiomeric resolution[4].

  • Isocratic Elution: Run the mobile phase isocratically at 0.8 mL/min. Monitor via UV at 210 nm (due to the lack of strong chromophores beyond the phenyl ring).

  • System Validation Check: The L-enantiomer typically elutes first on a CR(+) column. If peak resolution ( Rs​ ) is < 1.5, lower the temperature to 5°C or decrease the pH slightly to ensure 100% amine protonation.

References

  • Common Causes Of Peak Tailing in Chromatography ALWSCI Technologies[Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing LCGC International (Chromatography Online)[Link]

  • HPLC Peak Tailing Axion Analytical Labs[Link]

  • Crown-Ether Chiral Stationary Phases Regis Technologies [Link]

  • Daicel CROWNPAK® CR(+) and (-) Crown Ether HPLC Chiral Columns The Lab Store[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Molecules (MDPI)[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Amino Acid Derivatives

Welcome to the Technical Support Center for managing exothermic reactions in the large-scale synthesis of amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions in the large-scale synthesis of amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling thermal hazards. Here, we address specific issues you may encounter during your experiments through a series of troubleshooting guides and frequently asked questions.

Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We aim to not only provide procedural steps but to explain the underlying causality, ensuring that every protocol is a self-validating system for robust and safe process scale-up.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of exotherms in the large-scale synthesis of amino acid derivatives?

A1: Exothermic events in amino acid derivative synthesis are primarily associated with bond-forming reactions. Key sources include:

  • Amide Bond Formation: The coupling of a carboxylic acid and an amine is a common and often highly exothermic step. The use of activating agents like carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP) can generate significant heat.[1][2]

  • N-Carboxyanhydride (NCA) Polymerization: The ring-opening polymerization of NCAs is a popular method for polypeptide synthesis and is known to be exothermic.[3][4][5] The reaction rate and heat release can be influenced by the initiator, temperature, and monomer concentration.

  • Protecting Group Manipulation: The introduction and removal of protecting groups can sometimes involve exothermic reactions, depending on the reagents used.

  • Salt Formation: Acid-base neutralization reactions to form salts of amino acid derivatives are inherently exothermic.

  • Hydrogenation Reactions: These are frequently used for deprotection (e.g., removal of a Cbz group) and can be highly exothermic, requiring careful control of hydrogen pressure and catalyst activity.

Q2: How does the scale of synthesis fundamentally change the risk associated with an exotherm?

A2: The transition from laboratory to large-scale synthesis dramatically increases the risk associated with exothermic reactions due to a critical change in the surface-area-to-volume ratio.[6]

  • Heat Dissipation: In a small flask, the large surface area relative to the volume allows for efficient heat dissipation to the surroundings. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This makes it significantly harder to remove the heat generated by the reaction.[6]

  • Thermal Accumulation: Inadequate heat removal can lead to a rapid increase in the reaction temperature. Since reaction rates often increase exponentially with temperature (Arrhenius equation), this can create a dangerous feedback loop, potentially leading to a thermal runaway.[7][8]

  • Mixing Inefficiencies: In large reactors, achieving uniform mixing is more challenging. Poor mixing can lead to localized "hot spots" where the concentration of reagents is high, and the temperature is significantly above the bulk average, which can initiate a runaway reaction.[9]

Q3: What are the first steps I should take to characterize the thermal hazards of my reaction?

A3: A systematic approach to characterizing thermal hazards is crucial for safe scale-up.[10]

  • Literature Review: Begin by thoroughly reviewing the literature for any reported thermal hazards associated with the specific reaction or similar transformations.

  • Screening with Differential Scanning Calorimetry (DSC): DSC is a valuable tool for initial screening.[10][11] It uses a small sample size to determine the onset temperature of exothermic events and the total energy released. This helps in identifying potential decomposition reactions at elevated temperatures.

  • Reaction Calorimetry (RC): For a more detailed understanding of the desired reaction, reaction calorimetry is essential.[12][13][14] An RC study mimics the conditions of a larger reactor and provides critical data on:

    • Heat of reaction (enthalpy).[15]

    • Rate of heat evolution.

    • Heat capacity of the reaction mixture.

    • Adiabatic temperature rise (the theoretical temperature increase if no cooling is applied).[13]

  • Adiabatic Calorimetry: To assess the worst-case scenario of a cooling failure, adiabatic calorimetry can be employed.[11][16] This technique measures the temperature and pressure rise under conditions where no heat is lost to the surroundings, providing data on the time to maximum rate of temperature rise.

II. Troubleshooting Guide

Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Issue: You are performing a large-scale peptide coupling reaction. Upon adding the coupling reagent, the reactor temperature begins to rise much faster than anticipated, and the jacket cooling system is struggling to keep it at the set point.

Possible Causes:

  • Reagent Addition Rate is Too High: The most common cause is adding a reactive reagent too quickly, causing the rate of heat generation to exceed the heat removal capacity of the reactor.[6]

  • Incorrect Reagent Concentration: Using a more concentrated solution of the coupling reagent than specified in the protocol will lead to a faster reaction and a higher rate of heat release.

  • Poor Mixing: Inefficient stirring can lead to localized areas of high reagent concentration, causing hot spots and a rapid, localized exotherm that then propagates through the bulk solution.[9]

Troubleshooting Steps:

  • Immediately Stop Reagent Addition: This is the first and most critical step to prevent further heat generation.[6]

  • Maximize Cooling: Increase the flow of coolant to the reactor jacket and ensure it is at the lowest possible temperature.[6]

  • Ensure Proper Agitation: Verify that the agitator is functioning correctly and at a speed sufficient for good mixing.

  • Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to add a pre-determined and tested quenching agent to stop the reaction. This should be part of your pre-approved safety protocol.

  • Review and Re-evaluate: Once the situation is under control, thoroughly review the process parameters. Consider reducing the reagent addition rate, diluting the reagent, or lowering the reaction temperature for subsequent batches.

Scenario 2: Delayed Exotherm Followed by a Sudden Temperature Spike

Issue: During the ring-opening polymerization of an N-carboxyanhydride (NCA), there is an induction period with little to no temperature change, followed by a sudden and sharp increase in temperature.

Possible Causes:

  • Slow Initiation: The initiator may be slow to react, leading to an accumulation of the highly reactive NCA monomer in the reactor. Once the initiation does occur, the large amount of accumulated monomer polymerizes rapidly, releasing a significant amount of heat in a short period.

  • Presence of an Inhibitor: Trace impurities in the solvent or starting materials could be inhibiting the polymerization. Once the inhibitor is consumed, the reaction proceeds rapidly.

  • Low Initial Temperature: The initial reaction temperature may be too low for efficient initiation, leading to monomer accumulation.[6]

Troubleshooting Steps:

  • Stop Monomer Addition (if applicable): If the monomer is being added semi-batch wise, stop the feed immediately.

  • Monitor Closely: Carefully observe the reaction temperature and pressure. Be prepared for a rapid increase.

  • Controlled Temperature Increase: If a low initiation temperature is suspected, a very slow and controlled increase in the batch temperature might initiate the reaction more smoothly. This should only be done with a thorough understanding of the reaction kinetics and with adequate cooling capacity in reserve.

  • Purification of Reagents: For future experiments, ensure the purity of the monomer, initiator, and solvent. The presence of water, for instance, can interfere with certain NCA polymerization mechanisms.[19][20]

  • Consider a Seed-Based Approach: In some cases, adding a small amount of pre-formed polymer (a "seed") at the beginning of the reaction can help to ensure a smooth and immediate initiation.

III. Experimental Protocols & Data

Protocol 1: Determining the Heat of Reaction using Isothermal Heat Flow Calorimetry

This protocol outlines the use of a reaction calorimeter to measure the heat generated during a typical amide bond formation.

Objective: To quantify the total heat of reaction and the rate of heat release for the coupling of Fmoc-Glycine and Benzylamine using HATU.

Equipment and Reagents:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar).[12]

  • Fmoc-Glycine

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • System Calibration: Calibrate the heat transfer coefficient (UA) of the calorimeter at the intended reaction temperature (e.g., 25°C) using a known electrical heat source.

  • Charge the Reactor: Charge the reactor with Fmoc-Glycine, Benzylamine, and DMF.

  • Equilibrate: Stir the mixture until a stable baseline temperature and heat flow are established at the set point (25°C).

  • Reagent Addition: Prepare a solution of HATU and DIEA in DMF. Add this solution to the reactor at a constant, controlled rate over a specified period (e.g., 60 minutes).

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and heat flow throughout the addition and for a period afterward until the heat flow returns to the baseline.[6]

  • Post-Calibration: Perform a post-reaction calibration of UA to account for any changes in the physical properties of the reaction mixture.

  • Data Analysis: Integrate the heat flow curve over time to determine the total heat of reaction (Q). The rate of heat release at any given time is directly measured by the heat flow signal.[15]

Data Presentation:

ParameterValue
Reactants Fmoc-Glycine (1.0 eq), Benzylamine (1.0 eq)
Coupling Reagent HATU (1.1 eq), DIEA (2.0 eq)
Solvent DMF
Reaction Temperature 25°C
Addition Time 60 minutes
Total Heat of Reaction (ΔH) -120 kJ/mol
Maximum Heat Flow 45 W/L
Adiabatic Temperature Rise (ΔT_ad) 55°C
Visualization of Exotherm Management Workflow

The following diagram illustrates a decision-making workflow for managing a potential exothermic event during a large-scale synthesis.

ExothermManagement Start Start Reagent Addition Monitor Continuously Monitor Temperature & Heat Flow Start->Monitor Check_Deviation Deviation from Predicted Profile? Monitor->Check_Deviation Temp_Spike Rapid, Uncontrolled Temperature Rise? Check_Deviation->Temp_Spike Yes Continue Continue Addition Check_Deviation->Continue No Temp_Spike->Continue No (Minor Deviation) Stop_Addition STOP Reagent Addition Temp_Spike->Stop_Addition Yes Continue->Monitor Complete Reaction Complete Continue->Complete Addition Finished Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Assess_Runaway Assess Runaway Potential Max_Cooling->Assess_Runaway Quench Initiate Emergency Quench Protocol Assess_Runaway->Quench High Risk Investigate Investigate Cause & Re-evaluate Protocol Assess_Runaway->Investigate Controlled Quench->Investigate

Caption: Decision workflow for managing exothermic events.

IV. Advanced Topics

Q4: How can reaction conditions be modified to better control the polymerization of N-Carboxyanhydrides (NCAs)?

A4: Controlling NCA polymerization is key to both safety and achieving desired polypeptide characteristics. Several strategies can be employed:

  • Lowering the Reaction Temperature: Reducing the temperature is a common and effective method to slow down the polymerization rate and allow more time for heat removal.[3][19][21] Studies have shown that conducting NCA polymerizations at 0°C can significantly reduce side reactions and improve control.[19][21]

  • Choice of Initiator: The type of initiator used has a profound impact on the polymerization mechanism and kinetics. Primary amine initiators are common but can sometimes lead to side reactions.[19][22] Alternative initiators, such as lithium hexamethyldisilazide (LiHMDS), have been shown to be less sensitive to moisture and can result in very fast, controlled polymerizations.[20]

  • Monomer Addition Strategy: Instead of adding all the monomer at once (batch mode), a semi-batch approach where the monomer is added gradually allows the rate of heat generation to be controlled by the addition rate.

  • Solvent Selection: The choice of solvent can influence monomer solubility and reaction kinetics. Solvents like DMF are common, but their potential for side reactions should be considered.[19]

Q5: What are the best practices for reactor and cooling system selection for highly exothermic processes?

A5: The physical setup is as critical as the chemical protocol for managing exotherms.

  • Reactor Type: For highly exothermic reactions, continuous flow reactors offer significant safety advantages over batch reactors due to their high surface-area-to-volume ratio, which allows for extremely efficient heat transfer.[6]

  • Cooling Systems:

    • Jacketed Reactors: This is the most common setup, where a coolant is circulated through a jacket surrounding the reactor.[23]

    • Internal Cooling Coils: For very large reactors or highly energetic reactions, internal cooling coils provide additional heat transfer surface area directly within the reaction mass.[23]

    • External Heat Exchangers: An external loop where the reaction mixture is pumped through a heat exchanger can provide very high cooling capacity.[24]

    • Cryogenic Cooling: For reactions requiring very low temperatures, liquid nitrogen can be used as a refrigerant to cool a heat transfer fluid, allowing for precise temperature control down to -140°C.[23][25]

  • Material of Construction: The reactor's material should have good thermal conductivity to facilitate efficient heat transfer.

Visualization of Reactor Cooling Options

The following diagram outlines the hierarchy of cooling system choices based on the level of exothermicity.

CoolingOptions Exotherm Increasing Exothermicity Low Low Exotherm Medium Medium Exotherm Jacket Standard Jacket Cooling Low->Jacket Sufficient for most cases High High Exotherm Coils Jacket + Internal Cooling Coils Medium->Coils Increased heat transfer area Extreme Extreme Exotherm External Jacket + External Heat Exchanger High->External High cooling duty required Flow Continuous Flow Reactor Extreme->Flow Superior heat management

Caption: Selection of reactor cooling systems based on reaction exothermicity.

V. References

  • Reactor Cooling. (n.d.). Airgas. Retrieved March 8, 2026, from [Link]

  • Heating and Cooling Systems in Chemical reactor. (2025, October 9). Liuminex. Retrieved March 8, 2026, from [Link]

  • Guerrero-Sanchez, C., et al. (2015). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 7(5), 893-916. [Link]

  • Barton, J. A., & Nolan, P. F. (1991). A strategy for process safety in the fine chemical and speciality chemical industries. IChemE Symposium Series, (115), 31-43. [Link]

  • Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo. Retrieved March 8, 2026, from [Link]

  • Sun, J., et al. (2024, October 29). Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride. ACS Central Science. [Link]

  • What Are The Best Methods For Cooling A Chemical Glass Reactor? (2025, March 8). Achieve Chem. Retrieved March 8, 2026, from [Link]

  • Habraken, G. J. M., et al. (2010). How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0° C?. Polymer Chemistry, 1(4), 514-522. [Link]

  • Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. (n.d.). Nature Protocols. Retrieved March 8, 2026, from [Link]

  • Reaction Calorimetry. (n.d.). Prime Process Safety Center. Retrieved March 8, 2026, from [Link]

  • Reactor Cooling System: Ensuring Safe and Efficient Operation. (n.d.). Retrieved March 8, 2026, from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. Retrieved March 8, 2026, from [Link]

  • Reaction calorimeter. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Bailey, T. L., et al. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Organic Process Research & Development, 20(12), 2056-2063. [Link]

  • Process Safety & Scale Up Solutions. (n.d.). H.E.L Group. Retrieved March 8, 2026, from [Link]

  • Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. (n.d.). Polymer Chemistry. Retrieved March 8, 2026, from [Link]

  • Bonding with Caution: Understanding the Hazards of Peptide Couplers. (2025, September 24). American Chemical Society. Retrieved March 8, 2026, from [Link]

  • Heat flow calorimetry. (n.d.). Molecular Energetics Group. Retrieved March 8, 2026, from [Link]

  • Frurip, D. J., & Johnson, R. L. (2015). Selection of the Proper Calorimetric Test Strategy in Reactive Chemicals Hazard Evaluation. Process Safety Progress, 34(4), 332-337. [Link]

  • Process Safety. (2024, November 8). Agfa Corporate. Retrieved March 8, 2026, from [Link]

  • Heat of Reaction | Measure Reaction Enthalpy. (n.d.). Mettler Toledo. Retrieved March 8, 2026, from [Link]

  • Calorimetry. (n.d.). Chemistry LibreTexts. Retrieved March 8, 2026, from [Link]

  • Amino acid synthesis. (n.d.). In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Bailey, T. L., et al. (2025, August 6). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate. Retrieved from [Link]

  • A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations. (2021, November). ResearchGate. Retrieved from [Link]

  • Sustainable and scalable approaches to peptide manufacturing. (2025, December 15). Innovations in Pharmaceutical Technology. Retrieved from [Link]

  • Barton, J. A. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 1-14. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved March 8, 2026, from [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). European Commission. Retrieved March 8, 2026, from [Link]

  • Thermal Runaway of Chemical Reactors: An Experimental, Modeling, and Machine-Learning Investigation. (2026, January 20). Industrial & Engineering Chemistry Research. [Link]

  • Amino acids degradation and synthesis. (n.d.). Retrieved March 8, 2026, from [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD. Retrieved March 8, 2026, from [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025, December 9). Wiley Online Library. [Link]

  • Process for the preparation of amino acid derivatives. (n.d.). Google Patents. Retrieved March 8, 2026, from

  • Amino Acid Biosynthesis: Overview and Insights. (2026, February 16). The Medical Biochemistry Page. Retrieved March 8, 2026, from [Link]

  • Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2022, June 15). RSC Publishing. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). NSF PAR. Retrieved March 8, 2026, from [Link]

  • Exothermic Reactions Explained. (2024, November 20). The Chemistry Blog. Retrieved March 8, 2026, from [Link]

  • Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. (2022, April 22). ACS Earth and Space Chemistry. [Link]

  • Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. (2024, November 18). JACS Au. [Link]

  • The large scale synthesis of "unnatural" amino acids. (n.d.). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Advanced Catalysis for Methyl 2-amino-2-phenylbutanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing Methyl 2-amino-2-phenylbutano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks researchers encounter when synthesizing Methyl 2-amino-2-phenylbutanoate. Because this molecule features a sterically congested α,α -disubstituted quaternary center (bearing both phenyl and ethyl groups), traditional synthetic routes often suffer from poor yields, harsh conditions, and lack of stereocontrol.

This guide provides symptom-based troubleshooting and self-validating protocols for two highly efficient alternative catalytic systems: Lewis Acid Catalysis (ZrCl 4​ ) for direct esterification, and Phase-Transfer Catalysis (Maruoka Catalysts) for direct asymmetric alkylation.

SyntheticPathways StartA 2-amino-2-phenylbutanoic acid (Sterically Hindered) CatA ZrCl4 Catalyst (Oxophilic Lewis Acid) StartA->CatA Product Methyl 2-amino-2-phenylbutanoate (Target Ester) CatA->Product StartB Glycine Schiff Base (Methyl 2-(diphenylmethyleneamino) -2-phenylacetate) CatB Maruoka Catalyst (Chiral PTC) StartB->CatB CatB->Product

Figure 1: Alternative catalytic pathways for Methyl 2-amino-2-phenylbutanoate synthesis.

Part 1: Symptom-Based Troubleshooting & FAQs

Issue A: Low Yield and Decomposition During Direct Esterification

Q: My standard Fischer esterification using SOCl 2​ /MeOH or HCl/MeOH on 2-amino-2-phenylbutanoic acid yields <30% product. The reaction requires prolonged reflux, leading to decomposition. How can I improve this?

The Causality: The α -quaternary center creates severe steric shielding around the carboxylic acid carbonyl. Traditional Brønsted acids (like HCl) protonate the amino group, rendering the molecule highly polar and insoluble in the organic phase, while failing to sufficiently activate the sterically blocked carbonyl. Prolonged heating under these harsh acidic conditions triggers side reactions, including decarboxylation or retro-Strecker degradation.

The Solution: Switch to Zirconium(IV) chloride (ZrCl 4​ ) [1]. Zr(IV) is a highly oxophilic Lewis acid with a high coordination number. It preferentially coordinates to the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity without requiring a highly acidic proton-rich medium. This allows the methanol nucleophile to attack the hindered carbon efficiently at milder temperatures[2].

Issue B: Poor Enantiomeric Excess (ee%) in Asymmetric Alkylation

Q: I am attempting to synthesize the enantiopure ester via the alkylation of methyl 2-(diphenylmethyleneamino)-2-phenylacetate with ethyl iodide. When using standard Cinchona alkaloid phase-transfer catalysts (PTCs), my ee% plateaus at 60%. Why is this happening?

The Causality: Cinchona alkaloids are relatively flexible and lack the deep, rigid structural pocket necessary to shield the bulky α -phenyl group of your glycine Schiff base enolate. Because the catalyst cannot effectively block one facial trajectory, the ethyl iodide electrophile attacks from both faces, eroding the enantiomeric excess.

The Solution: Utilize a Maruoka Catalyst (a simplified C2​ -symmetric spiro chiral quaternary ammonium salt)[3]. The rigid binaphthyl or simplified biphenyl backbone of the Maruoka catalyst creates a highly defined chiral pocket. When the enolate forms in the biphasic system, the catalyst completely shields one face of the enolate, forcing the ethyl iodide to attack exclusively from the opposite face, routinely yielding >95% ee[4].

Troubleshooting Issue Issue: Low Yield / Poor ee% Route Identify Reaction Type Issue->Route Ester Direct Esterification Route->Ester Alkyl Asymmetric Alkylation Route->Alkyl SolE Problem: Steric bulk blocks protonation. Solution: Use ZrCl4 to activate carbonyl. Ester->SolE SolA Problem: Poor facial shielding. Solution: Use rigid Maruoka PTC. Alkyl->SolA

Figure 2: Troubleshooting decision tree for low yield and enantioselectivity issues.

Part 2: Quantitative Catalyst Comparison

To assist in selecting the appropriate catalytic system for your scale and purity requirements, refer to the performance metrics below.

Catalytic SystemReaction TypeYield (%)ee (%)Reaction Time (h)Key Mechanistic Advantage
SOCl 2​ / MeOH Brønsted Esterification30 - 35N/A (Racemic)48 - 72Standard baseline; suffers from severe steric hindrance.
ZrCl 4​ (20 mol%) Lewis Acid Esterification85 - 90N/A (Racemic)24Oxophilic activation bypasses steric bulk; mild conditions.
Cinchona Alkaloid Phase-Transfer Alkylation60 - 6555 - 6012 - 16Low cost; however, flexible pocket fails to shield the enolate.
Maruoka Catalyst Phase-Transfer Alkylation92 - 96> 954 - 6Rigid spiro-structure ensures absolute facial selectivity.

Part 3: Methodology Vault (Self-Validating Protocols)

Protocol 1: Asymmetric Alkylation via Maruoka Catalyst

Objective: Synthesis of enantiopure Methyl 2-amino-2-phenylbutanoate directly from a Schiff base.

  • Substrate Preparation: Dissolve 1.0 equivalent of methyl 2-(diphenylmethyleneamino)-2-phenylacetate (10 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add 1.0 to 2.0 mol% of the Maruoka Catalyst ((S,S)-N-spiro quaternary ammonium bromide).

    • Self-Validation Checkpoint 1: The mixture should form a bright yellow solution, indicative of the intact Schiff base.

  • Biphasic Initiation: Cool the reaction vessel to 0 °C under argon. Vigorously stir and add 5.0 equivalents of 50% aqueous KOH dropwise.

  • Alkylation: Add 1.2 equivalents of ethyl iodide dropwise over 15 minutes. Maintain vigorous stirring (≥800 rpm) to ensure optimal phase transfer.

    • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.4 ) will cleanly convert to the alkylated intermediate ( Rf​≈0.5 ) within 4-6 hours.

  • Workup & Deprotection: Separate the organic layer, wash with brine, and concentrate. To cleave the imine, dissolve the crude oil in THF and stir with 1N HCl (1.5 eq) at room temperature for 2 hours.

    • Self-Validation Checkpoint 3: Spot the final aqueous layer on a TLC plate and stain with Ninhydrin; a deep purple spot confirms the presence of the free α -quaternary amine. Neutralize with NaHCO 3​ and extract with EtOAc to isolate the pure ester.

Protocol 2: Direct Esterification via ZrCl 4​ Catalysis

Objective: High-yield synthesis of racemic Methyl 2-amino-2-phenylbutanoate from the hindered acid.

  • Reaction Setup: Suspend 1.0 equivalent of 2-amino-2-phenylbutanoic acid (10 mmol) in 40 mL of anhydrous methanol.

    • Self-Validation Checkpoint 1: The amino acid will remain largely insoluble, forming a cloudy white suspension.

  • Catalyst Activation: Carefully add 20 mol% of anhydrous ZrCl 4​ (2.0 mmol) to the suspension.

    • Self-Validation Checkpoint 2: Upon addition, an exothermic complexation occurs, and the cloudy suspension will rapidly transition into a clear, homogenous solution, confirming the Zr-carboxylate coordination[1].

  • Esterification: Heat the reaction to 60 °C and stir for 24 hours.

  • Monitoring: Monitor reaction progression via LC-MS. Look for the disappearance of the acid mass and the appearance of the target ester ( [M+H]+=194.1 ).

  • Workup: Cool to room temperature and remove the methanol in vacuo. Quench the resulting residue with saturated aqueous NaHCO 3​ until pH 8 is reached (precipitating zirconium salts). Extract the aqueous layer with EtOAc ( 3×30 mL). Dry the combined organic layers over Na 2​ SO 4​ and concentrate to yield the target ester.

References

  • Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis ResearchGate[Link]

  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines Accounts of Chemical Research[Link]

  • ZrCl4 as an Efficient Catalyst for a Novel One-Pot Protection/Deprotection Synthetic Methodology The Journal of Organic Chemistry (ACS Publications)[Link]

  • Zirconium Tetrachloride: Applications in Organic Synthesis ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of analytical methods for Methyl 2-amino-2-phenylbutanoate"

Title: Validation of Analytical Methods for Methyl 2-amino-2-phenylbutanoate: A Comprehensive Comparison Guide Introduction & Chemical Context Methyl 2-amino-2-phenylbutanoate (CAS 76142-47-7) is a highly specialized chi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Methyl 2-amino-2-phenylbutanoate: A Comprehensive Comparison Guide

Introduction & Chemical Context

Methyl 2-amino-2-phenylbutanoate (CAS 76142-47-7) is a highly specialized chiral amino acid ester. In pharmaceutical development, it serves as a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antispasmodic drug[1]. Because the pharmacological efficacy of such APIs is often stereospecific, rigorous control of both the enantiomeric and chemical purity of this intermediate is non-negotiable.

With the[2] becoming legally effective in June 2024, laboratories must adopt modernized, risk-based approaches to method validation. As a Senior Application Scientist, I have evaluated multiple chromatographic strategies for this compound. This guide objectively compares the performance of Chiral HPLC, Achiral RP-HPLC, and LC-MS/MS methodologies, providing the causal reasoning behind experimental choices and step-by-step validation protocols.

Method Comparison: Causality Behind Experimental Choices

When dealing with an alpha-substituted amino acid ester like Methyl 2-amino-2-phenylbutanoate, the analytical target profile (ATP) must address three distinct quality attributes. Each requires a specific analytical approach:

  • Enantiomeric Purity (Chiral HPLC-UV): The chiral center at the C2 position requires separation of the (R) and (S) enantiomers. [3], such as amylose tris(3,5-dimethylphenylcarbamate), are the gold standard here.

    • Causality: The carbamate linkages in the CSP provide hydrogen-bonding sites for the primary amine and ester groups, while the phenyl ring of the analyte engages in π−π interactions with the CSP's aromatic rings. However, the primary amine is prone to secondary interactions with residual silanols on the silica support, causing severe peak tailing.

    • Self-Validating Solution: The addition of 0.1% diethylamine (DEA) to the mobile phase acts as a dynamic masking agent for these silanols, ensuring sharp peaks and reliable integration.

  • Chemical Purity & Assay (Achiral RP-HPLC-UV): This method monitors synthesis conversion and degradation. The primary impurity of concern is the unesterified precursor, [4] (also known as Trimebutine Impurity 2).

    • Causality: Because the free acid is significantly more polar than the methyl ester, a standard C18 reversed-phase column with a gradient of Water/Acetonitrile (buffered with 0.1% TFA to keep the amine protonated and the acid unionized) will easily resolve the two, with the acid eluting first.

  • Trace Impurity Profiling (LC-MS/MS): Used when potential genotoxic impurities must be quantified at parts-per-million (ppm) levels.

    • Causality: Electrospray ionization (ESI+) is highly efficient for this compound due to the easily protonatable primary amine, allowing for highly sensitive Multiple Reaction Monitoring (MRM).

Table 1: Analytical Method Comparison Matrix
FeatureChiral HPLC-UVAchiral RP-HPLC-UVLC-MS/MS (ESI+)
Primary Objective Enantiomeric Purity (R vs S)Assay & Related SubstancesTrace Impurity Profiling
Stationary Phase Chiralpak AD-H (Amylose CSP)C18 (e.g., Waters XBridge)HILIC or C18
Mobile Phase Hexane / IPA / DEA (90:10:0.1)Water / MeCN + 0.1% TFAWater / MeCN + 0.1% Formic Acid
Sensitivity (LOQ) ~0.05% (Area Normalization)~0.02% (w/w)< 1 ppm
Key Challenge Primary amine peak tailingResolution of closely related estersMatrix effects & Ion suppression

Analytical Workflow & Method Selection

AnalyticalWorkflow Target Methyl 2-amino-2-phenylbutanoate Analytical Target Profile (ATP) Split1 Target->Split1 Chiral Enantiomeric Purity (Chiral HPLC-UV) Split1->Chiral Achiral Assay & Related Subs. (Achiral RP-HPLC-UV) Split1->Achiral Trace Trace Genotoxins (LC-MS/MS) Split1->Trace ChiralCol Polysaccharide CSP (e.g., Amylose/Cellulose) + 0.1% Diethylamine Chiral->ChiralCol AchiralCol C18 Stationary Phase Gradient Elution (Water/MeCN + 0.1% TFA) Achiral->AchiralCol TraceCol HILIC or C18 MRM Mode (ESI+) Isotopic Internal Std Trace->TraceCol Val ICH Q2(R2) Validation Lifecycle (Specificity, Linearity, Accuracy, Precision, Range) ChiralCol->Val AchiralCol->Val TraceCol->Val

Fig 1: Analytical workflow and method selection for Methyl 2-amino-2-phenylbutanoate validation.

Step-by-Step Methodology: ICH Q2(R2) Validation for Chiral HPLC

To ensure trustworthiness and regulatory compliance, the following protocol details the validation of the Chiral HPLC method for enantiomeric purity according to the latest ICH Q2(R2) standards.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25°C

Validation Workflow:

  • System Suitability Testing (SST): Inject a resolution mixture containing 1 mg/mL of racemic Methyl 2-amino-2-phenylbutanoate. Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 . This proves the DEA additive is functioning correctly to mask silanols.

  • Specificity: Inject the diluent (blank), the main enantiomer, the opposite enantiomer, and known impurities (e.g., 2-amino-2-phenylbutanoic acid). Verify that no blank or impurity peaks co-elute with the enantiomer peaks.

  • Detection & Quantitation Limits (LOD/LOQ): Prepare serial dilutions of the undesired enantiomer. Determine the concentration where the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Linearity & Range: Prepare five concentration levels of the undesired enantiomer ranging from the LOQ to 120% of its specification limit (e.g., 0.05% to 0.15% relative to the target API concentration). Perform linear regression analysis. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy (Recovery): Spike the undesired enantiomer into the main enantiomer at three levels (LOQ, 100% of spec, 120% of spec) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability & Intermediate Precision): Inject six preparations of the sample spiked with the undesired enantiomer at the specification limit. Calculate the Relative Standard Deviation (%RSD) of the impurity peak area. Have a second analyst repeat this on a different day to establish intermediate precision.

Table 2: Representative ICH Q2(R2) Validation Data Summary (Chiral HPLC)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability ( Rs​ ) Rs​≥1.5 Rs​=2.4 Pass
Specificity No interference at retention timeNo co-eluting peaks observedPass
Limit of Quantitation (LOQ) S/N 100.03% (S/N = 12)Pass
Linearity ( R2 ) R2≥0.995 R2=0.9992 Pass
Accuracy (Recovery %) 90.0% – 110.0%98.5% – 101.2%Pass
Method Precision (%RSD) ≤5.0% at specification limit1.8%Pass

Conclusion

Validating analytical methods for Methyl 2-amino-2-phenylbutanoate requires a nuanced understanding of its structural chemistry. While LC-MS/MS offers unparalleled sensitivity for trace analysis, the combination of a well-optimized Chiral HPLC method (utilizing basic additives to mitigate amine-silanol interactions) and an Achiral RP-HPLC method provides a robust, ICH Q2(R2)-compliant control strategy for this critical pharmaceutical intermediate.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Retrieved from:[Link]

  • Google Patents. (2009). US20090197924A1 - 2-amino-2-phenyl-alkanol derivatives, their preparation and pharmaceutical compositions containing them.

Sources

Comparative

Assessing the Enantiomeric Excess of Methyl 2-amino-2-phenylbutanoate: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Context Methyl 2-amino-2-phenylbutanoate is a synthetically valuable unnatural amino acid ester.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Context

Methyl 2-amino-2-phenylbutanoate is a synthetically valuable unnatural amino acid ester. Structurally, it features a highly sterically hindered quaternary stereocenter —an α -carbon simultaneously bonded to an amine (-NH 2​ ), a phenyl ring (-Ph), an ethyl group (-CH 2​ CH 3​ ), and a methyl ester (-COOMe).

Accurately determining the enantiomeric excess (ee) of such quaternary chiral building blocks is a critical quality control step in drug development. However, the steric bulk and diverse functional groups present unique analytical challenges. This guide objectively compares the three most robust methodologies for ee determination—Chiral HPLC , NMR via Mosher’s Derivatization , and Chiral GC —detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Methodological Comparison & Causality

Direct Chiral HPLC (The High-Throughput Standard)

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the gold standard for routine ee determination.

  • The Causality: For Methyl 2-amino-2-phenylbutanoate, polysaccharide phenylcarbamate CSPs (such as Chiralpak IA or Chiralcel OD-H) are highly effective. The separation is driven by transient diastereomeric complexation. The analyte's phenyl ring engages in π−π stacking with the CSP's phenylcarbamate groups, while the primary amine and methyl ester act as hydrogen bond donors/acceptors 1. The steric disparity between the ethyl and phenyl groups dictates the precise spatial fit within the chiral grooves of the polymer, leading to differential elution times.

NMR Spectroscopy via Mosher’s Derivatization (Absolute Configuration)

When absolute stereochemistry must be assigned alongside ee, chiral derivatizing agents (CDAs) like Mosher's acid chloride (MTPA-Cl) are utilized.

  • The Causality: Reacting the primary amine with enantiopure (S)-MTPA-Cl yields diastereomeric amides. The trifluoromethyl (-CF 3​ ) and phenyl groups of the MTPA moiety restrict bond rotation. The diamagnetic anisotropy of the MTPA phenyl ring differentially shields the analyte's protons (specifically the -OCH 3​ ester singlet and the ethyl chain) depending on the absolute configuration of the quaternary center 2. Integration of these distinct signals in 1 H or 19 F NMR provides the ee.

  • The Steric Trap (Kinetic Resolution): Because the α -carbon is a quaternary center, the amine is highly hindered. If the derivatization reaction does not reach exactly 100% conversion, kinetic resolution will occur (one enantiomer reacts faster than the other), completely invalidating the ee measurement 3.

Chiral GC (The High-Resolution Alternative)

Gas chromatography offers superior theoretical plate counts but requires the analyte to be volatile and thermally stable.

  • The Causality: The free amine causes severe peak tailing and degradation at high temperatures. Therefore, N-trifluoroacetylation (using TFAA) is required to mask the amine. The resulting N-TFA-O-methyl ester derivative is volatile and can be resolved on cyclodextrin-based chiral capillary columns via inclusion complexation.

Comparative Performance Data

The following table summarizes the quantitative and operational metrics of each method to aid in workflow selection.

MetricChiral HPLC (Direct)Mosher's NMR (Indirect)Chiral GC (Indirect)
Primary Mechanism Transient π−π / H-bondingCovalent Diastereomer FormationInclusion Complexation
Sample Preparation Minimal (Dilute & Shoot)Extensive (Derivatization & Workup)Moderate (N-TFA Derivatization)
Analysis Time 10 - 25 minutes1 - 2 hours (inc. reaction)30 - 45 minutes
Risk of Bias Low (Direct measurement)High (If conversion < 100%)Medium (Derivatization required)
Limit of Detection (ee) > 99.5% ee~ 95-98% ee (Signal overlap)> 99.5% ee
Absolute Config. ID No (Requires standards)Yes (via Δδ analysis)No (Requires standards)

Decision Matrix Workflow

Use the following logical workflow to determine the optimal analytical method for your specific batch of Methyl 2-amino-2-phenylbutanoate.

EE_Workflow Start Methyl 2-amino-2-phenylbutanoate Q1 High Throughput Needed? Start->Q1 HPLC Chiral HPLC (Direct Separation) Q1->HPLC Yes (QC/Screening) Q2 Absolute Config Needed? Q1->Q2 No (R&D) Q2->HPLC No, Standard Assay NMR 1H/19F NMR (Mosher's Amide) Q2->NMR Yes GC Chiral GC (N-TFA Derivative) Q2->GC No, High Res Needed

Decision workflow for selecting the optimal ee determination method.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be treated as a self-validating system. Do not accept ee values without confirming system suitability.

Protocol A: Direct Chiral HPLC Analysis

This protocol utilizes an amine modifier to suppress secondary interactions with column silanols, ensuring baseline resolution.

  • System Preparation: Equilibrate a Daicel Chiralpak IA column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA) at a flow rate of 1.0 mL/min. Causality: DEA competitively binds to residual silanols on the silica support, preventing the free amine of the analyte from tailing.

  • Racemic Validation (Critical Step): Inject 10 µL of a 1 mg/mL racemic standard of Methyl 2-amino-2-phenylbutanoate.

  • System Suitability Check: Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 . If Rs​<1.5 , adjust the isopropanol ratio to 95:5.

  • Sample Analysis: Inject the enantioenriched sample. Monitor UV absorbance at 210 nm and 254 nm (leveraging the phenyl chromophore).

  • Calculation: ee(%)=Area1​+Area2​∣Area1​−Area2​∣​×100

Protocol B: Mosher's Amide Derivatization & NMR Analysis

Due to the quaternary stereocenter, standard derivatization will fail. This protocol uses DMAP to force 100% conversion.

Mosher_Pathway Amine Analyte (Amine) (R/S Mixture) Reaction Derivatization (100% Conversion) Amine->Reaction Reagent (S)-MTPA-Cl (Enantiopure) Reagent->Reaction Diastereomers Diastereomeric Amides (R,S) & (S,S) Reaction->Diastereomers Prevents Kinetic Resolution NMR 19F / 1H NMR Integration Diastereomers->NMR Distinct Chemical Shifts

Chemical workflow for Mosher's amide derivatization and NMR analysis.

  • Reaction Setup: In a dry vial under inert atmosphere, dissolve 10 mg of Methyl 2-amino-2-phenylbutanoate in 0.5 mL of anhydrous CDCl 3​ .

  • Catalyst Addition: Add 3 equivalents of anhydrous pyridine and 0.5 equivalents of 4-Dimethylaminopyridine (DMAP) . Causality: The quaternary center sterically blocks the amine. DMAP acts as a hypernucleophilic acyl transfer catalyst, drastically lowering the activation energy required for the MTPA-Cl to react.

  • Derivatization: Add 2.0 equivalents of enantiopure (S)-MTPA-Cl. Stir at room temperature for 12 hours.

  • Validation of Conversion (Critical Step): Acquire a crude 1 H NMR spectrum. Confirm the complete disappearance of the free amine's ester singlet (~3.6 ppm) and the appearance of the new amide ester singlets (~3.7-3.8 ppm). If starting material remains, the calculated ee is invalid due to kinetic resolution bias.

  • Data Acquisition: Acquire a 19 F NMR spectrum. Causality: 19 F NMR is preferred over 1 H NMR because the -CF 3​ signals of the diastereomers appear in a clean region (~ -69 ppm) with zero background interference, allowing for highly accurate integration.

  • Calculation: Integrate the two distinct -CF 3​ singlets corresponding to the (R,S) and (S,S) diastereomers to calculate the ee.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
  • Mosher's Acid - The Retort. University of Delaware.

Sources

Validation

Cross-Validation of Analytical Results for Methyl 2-amino-2-phenylbutanoate: A Comprehensive Guide

Methyl 2-amino-2-phenylbutanoate () is a highly specialized unnatural amino acid ester. Featuring a fully substituted alpha-carbon with both phenyl and ethyl moieties, it serves as a critical chiral building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-2-phenylbutanoate () is a highly specialized unnatural amino acid ester. Featuring a fully substituted alpha-carbon with both phenyl and ethyl moieties, it serves as a critical chiral building block in the development of complex active pharmaceutical ingredients (APIs).

Because of its structural complexity, relying on a single analytical technique to verify its purity and identity introduces significant blind spots. For example, a standard chromatographic method might miss UV-transparent impurities, while spectroscopic methods might lack the sensitivity to detect trace enantiomeric contamination. To establish a self-validating quality control system, modern pharmaceutical development relies on the cross-validation of orthogonal analytical procedures, a standard heavily emphasized by the .

This guide provides an objective comparison of three orthogonal techniques—Chiral HPLC, Quantitative NMR (qNMR), and LC-MS—demonstrating how their integrated cross-validation ensures airtight analytical integrity.

The Cross-Validation Framework

Cross-validation is not merely repeating tests; it is the strategic deployment of fundamentally different physical principles to evaluate the same sample. By triangulating relative purity (HPLC), absolute mass (qNMR), and structural identity (LC-MS), researchers create a closed-loop, self-validating system.

G Sample Methyl 2-amino-2-phenylbutanoate (Batch Sample) HPLC Chiral HPLC (Relative Purity & ee%) Sample->HPLC Aliquot 1 qNMR qNMR (Absolute Mass Purity) Sample->qNMR Aliquot 2 LCMS LC-MS (Impurity Profiling) Sample->LCMS Aliquot 3 CrossVal Cross-Validation Engine (ICH Q2(R2) Compliance) HPLC->CrossVal ee% & Area% qNMR->CrossVal Mass % LCMS->CrossVal m/z & Trace % Report Validated Analytical Report (Fit for Purpose) CrossVal->Report Statistical Equivalence

Orthogonal cross-validation workflow for Methyl 2-amino-2-phenylbutanoate.

Experimental Protocols & Mechanistic Causality

To guarantee scientific integrity, every step in the analytical workflow must have a defined causality. Below are the optimized, self-validating protocols for evaluating Methyl 2-amino-2-phenylbutanoate.

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Purpose: Determination of enantiomeric excess (ee%) and relative chemical purity. Causality: The phenyl ring provides a strong UV chromophore, making UV detection highly sensitive. However, UV area percentage assumes all impurities share the same extinction coefficient—a flawed assumption that necessitates cross-validation with qNMR.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Reasoning: Normal-phase solvents maintain the integrity of the hydrogen-bonding interactions required for chiral recognition.

  • Column Selection: Utilize an amylose-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization: Isocratic flow of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Reasoning: The addition of 0.1% DEA is critical; it temporarily caps residual silanols on the silica support, preventing secondary ionic interactions with the primary amine of the analyte and eliminating peak tailing.

  • Acquisition: Flow rate at 1.0 mL/min, column temperature strictly controlled at 25°C, UV detection at 210 nm.

  • System Suitability: Inject a racemic standard. Ensure baseline resolution ( Rs​>2.0 ) is achieved between the (R) and (S) enantiomers before analyzing the batch sample.

Method B: Quantitative 1 H-NMR (qNMR)

Purpose: Determination of absolute mass purity without an analyte-specific reference standard. Causality: Unlike HPLC, qNMR signal intensity is directly proportional to the number of nuclei, independent of the molecule's structure. This provides an absolute purity value that exposes "invisible" impurities (like inorganic salts or aliphatic solvents) missed by UV detection.

Step-by-Step Protocol:

  • Internal Standard (IS) Selection: Choose Maleic acid (TraceCERT®). Reasoning: Its singlet at ~6.3 ppm sits in a clean spectral window, completely isolated from the analyte's aliphatic (0.8-2.5 ppm), methoxy (3.7 ppm), and aromatic (7.2-7.4 ppm) signals.

  • Sample Preparation: Accurately weigh ~15 mg of Methyl 2-amino-2-phenylbutanoate and ~5 mg of Maleic acid using a microbalance ( d=0.001 mg). Co-dissolve in 0.6 mL of CDCl3​ .

  • Acquisition Parameters: Operate at 400 MHz or higher. Reasoning: Set the relaxation delay (D1) to 30 seconds (at least 5×T1​ of the slowest relaxing proton). This ensures 99.3% magnetization recovery, preventing integration errors caused by signal saturation.

  • Data Processing: Apply manual phase and baseline correction. Integrate the analyte's methoxy protons (-OCH3, 3H) and the IS olefinic protons (2H).

  • Validation: Calculate absolute purity using the standard qNMR mass-balance equation.

Method C: Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: Trace impurity profiling and definitive structural identification. Causality: While qNMR gives absolute purity, it lacks the sensitivity to detect impurities below 1%. LC-MS bridges this gap, confirming the analyte's identity via its mass-to-charge ratio and profiling trace synthetic byproducts ().

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Reasoning: Formic acid forces the protonation of the primary amine, maximizing the [M+H]+ signal intensity in positive ion mode.

  • Chromatography: Elute through a C18 Reverse Phase column (100 x 2.1 mm, 1.7 µm) using a rapid water/acetonitrile gradient.

  • Ionization: Electrospray Ionization (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 194.1 (calculated for C11​H16​NO2+​ ) and scan for common degradation products, such as the hydrolyzed free acid ( m/z 180.1).

Quantitative Data Comparison & Cross-Validation

To interpret the health of the analytical system, the quantitative outputs from all three methods must be compared. The table below illustrates a realistic cross-validation dataset for a synthesized batch of Methyl 2-amino-2-phenylbutanoate.

Analytical ParameterChiral HPLC (UV 210 nm)Quantitative NMR (qNMR)LC-MS (ESI+)Cross-Validation Role & Interpretation
Primary Output Relative Area %, ee%Absolute Mass % m/z , Structural IDEstablishes baseline purity, stereochemistry, and exact mass.
Sensitivity (LOD) High (~0.05%)Low-Medium (~1.0%)Very High (<0.01%)LC-MS covers qNMR's sensitivity gap for trace impurities.
Method Blind Spots UV-transparent compoundsTrace impurities (<1%)Non-ionizable compoundsOrthogonal methods mutually cover each other's inherent blind spots.
Experimental Result 99.8% Area , 99.9% ee98.2% Absolute Mass [M+H]+ 194.1, 0.2% ImpurityCritical Finding: The 1.6% discrepancy between HPLC and qNMR reveals the presence of UV-transparent impurities (e.g., residual inorganic salts or moisture), proving the necessity of cross-validation.
Diagnostic Conclusion

If an analytical report relied solely on Chiral HPLC, the batch would be certified at 99.8% purity. However, the cross-validation engine flags a discrepancy: qNMR reports only 98.2% absolute mass. Because LC-MS only found 0.2% of ionizable trace impurities, the missing ~1.4% mass must be attributed to non-UV-absorbing, non-ionizable contaminants (such as residual inorganic salts from the synthesis workup or trapped solvent). This self-correcting logic prevents out-of-specification (OOS) failures downstream in API manufacturing.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14148299, Methyl 2-amino-2-phenylbutanoate." PubChem. URL:[Link]

  • National Institutes of Health (NIH). "Analytical method cross validation by HPLC for identification of markers." PubMed Central (PMC). URL:[Link]

Comparative

A Comparative Guide to Establishing Specificity in Analytical Procedures for α-Amino-α-Phenylalkanoic Acid Esters

Introduction: Beyond Purity – The Imperative of Specificity In pharmaceutical development, the term "purity" is insufficient. We must pursue specificity : the unequivocal ability of an analytical procedure to assess the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Purity – The Imperative of Specificity

In pharmaceutical development, the term "purity" is insufficient. We must pursue specificity : the unequivocal ability of an analytical procedure to assess the analyte in the presence of components that may be expected to be present.[1][2][3] For α-amino-α-phenylalkanoic acid esters, a class of compounds frequently possessing chiral centers and susceptible to various transformations, this requirement is paramount. These molecules serve as crucial building blocks for pharmaceuticals, where even minute impurities—particularly stereoisomers—can lead to drastically different pharmacological or toxicological profiles.[4]

This guide provides an in-depth comparison of analytical methodologies designed to establish and validate specificity for this challenging compound class. We will move beyond mere procedural descriptions to explore the underlying chemical principles that govern method selection and optimization, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to design self-validating analytical systems that ensure the safety, efficacy, and quality of your product.

The Analytical Challenge: A Crowded Field of Potential Interferences

The primary difficulty in analyzing α-amino-α-phenylalkanoic acid esters lies in distinguishing the active pharmaceutical ingredient (API) from a host of structurally similar compounds. An effective, specific method must be able to resolve the analyte from all potential impurities, which typically include:

  • Stereoisomers: As chiral molecules, these compounds can exist as enantiomers (non-superimposable mirror images) and, if a second chiral center is present, diastereomers. Enantiomers possess identical physical properties in an achiral environment, making their separation a significant challenge.[4][5]

  • Starting Materials and Intermediates: Residual reactants or synthetic by-products from the manufacturing process.

  • Degradation Products: Compounds formed through chemical decomposition, most commonly via hydrolysis of the ester functional group, oxidation, or photolysis.[6][7][8]

The diagram below illustrates the central challenge: ensuring the analytical signal corresponds solely to the target analyte, free from interference from its closely related variants.

cluster_Analyte Target Analyte cluster_Impurities Potential Interferences cluster_Method Analytical Method Analyte α-Amino-α-phenylalkanoic Acid Ester (e.g., R-enantiomer) Method Specificity-Indicating Method Analyte->Method Must Quantify Unambiguously Enantiomer S-Enantiomer Enantiomer->Method Must Resolve Degradant Degradation Product (e.g., Hydrolyzed Acid) Degradant->Method Must Resolve Precursor Synthetic Precursor Precursor->Method Must Resolve

Caption: Logical relationship for a specificity-indicating method.

A Comparative Analysis of Core Analytical Techniques

No single technique can universally address every specificity challenge. The optimal approach often involves a combination of high-resolution separation with definitive spectroscopic identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC is the cornerstone for specificity assessment due to its high resolving power and versatility. For α-amino-α-phenylalkanoic acid esters, the choice of stationary phase is the most critical decision.

Chiral HPLC: This is the definitive technique for resolving enantiomers. The mechanism relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP).

  • Mechanism of Action: Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. These interactions, which can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, have different binding energies for each enantiomer, leading to different retention times.[9][10]

  • Common CSPs:

    • Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates): These are the most broadly applicable CSPs, known for their excellent resolving power for a wide range of compounds, including amino acid esters.[11][12][13] They often operate in normal-phase, polar organic, or reversed-phase modes.

    • Macrocyclic Antibiotics (e.g., Teicoplanin, Vancomycin): These CSPs offer unique selectivity, particularly in reversed-phase mode, and are effective for separating amino acids and their derivatives.[14][15]

    • Pirkle-type (Brush-type): These phases rely on strong π-π interactions and are suitable for analytes with aromatic rings.

Reversed-Phase (RP) HPLC: While not suitable for enantiomer separation on its own, RP-HPLC using standard C18 or C8 columns is essential for separating the API from non-chiral impurities like starting materials and most degradation products. Specificity is achieved by optimizing mobile phase parameters (e.g., pH, organic modifier, gradient) to maximize resolution.

Gas Chromatography (GC): Speed and Sensitivity with a Caveat

GC can offer superior speed and efficiency compared to HPLC but requires the analytes to be volatile and thermally stable.[16]

  • Derivatization is Essential: α-amino-α-phenylalkanoic acid esters are not sufficiently volatile for direct GC analysis. They must be converted into more volatile derivatives, such as N-trifluoroacetyl (TFA) n-butyl esters or N-acetyl methyl esters.[17][18] This additional sample preparation step can introduce variability and potential for side reactions.

  • Chiral GC: Using a chiral capillary column (e.g., Chirasil-L-Val), GC can provide excellent enantiomeric separation of the derivatized analytes.[19] It is particularly useful for analyzing trace-level enantiomeric impurities.

Spectroscopic Techniques: Confirmation and Characterization

Spectroscopic methods are generally used in conjunction with chromatography to confirm the identity and purity of separated peaks.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS, GC-MS), MS is a powerful tool for confirming the identity of the analyte and its impurities by providing molecular weight and fragmentation data.[20][21][22] While MS cannot distinguish between enantiomers, it can differentiate diastereomers and regioisomers that may co-elute chromatographically. High-resolution MS (HRMS) can provide elemental composition, adding another layer of confidence in peak identification.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structural elucidation.[5] For specificity, its primary role is in characterizing degradation products or unknown impurities after isolation. To distinguish enantiomers, one must use a chiral environment:

    • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers, which will exhibit distinct signals in the NMR spectrum.[5][24]

    • Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the analyte enantiomers, inducing small but measurable differences in their chemical shifts.[5]

Technique Primary Use for Specificity Advantages Limitations
Chiral HPLC Enantiomeric and Diastereomeric ResolutionHigh resolving power; broad applicability; non-destructive.[9][14]Can require extensive method development; specialized, expensive columns.
RP-HPLC Separation from non-chiral impurities (precursors, degradants)Robust and reliable; wide variety of column chemistries available.Cannot separate enantiomers.
Chiral GC Enantiomeric ResolutionHigh efficiency and speed; excellent sensitivity.[19]Requires derivatization; analyte must be thermally stable.[16]
LC-MS / GC-MS Peak identity confirmation; resolution of co-eluting isomers (not enantiomers)High sensitivity and specificity for identification; provides molecular weight and structural information.[20][23]Cannot directly differentiate enantiomers; ion suppression effects can occur.
NMR Structural elucidation of impurities; enantiomeric purity via chiral agentsDefinitive structural information.[5][25]Low sensitivity; not suitable for trace analysis; requires pure samples for characterization.

Validating Specificity: A Framework for Self-Validating Protocols

According to the International Council for Harmonisation (ICH) guideline Q2(R1), specificity must be demonstrated during method validation.[3][26][27] This is achieved by proving the method can effectively separate the analyte from all potential interferences. Forced degradation studies are a critical component of this process.[6][28][29]

Experimental Protocol 1: Forced Degradation Study

The objective of a forced degradation study is to intentionally stress the drug substance to produce likely degradation products.[6][8] Analysis of the stressed samples helps to develop and validate a stability-indicating method.

Workflow for Forced Degradation:

cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation s0 Prepare solutions of α-amino-α-phenylalkanoic acid ester s1 Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) s0->s1 s2 Base Hydrolysis (e.g., 0.1 M NaOH, RT) s0->s2 s3 Oxidation (e.g., 3% H2O2, RT) s0->s3 s4 Thermal (e.g., 80°C, solid state) s0->s4 s5 Photolytic (ICH Q1B light exposure) s0->s5 s6 Analyze all stressed samples and unstressed control by the proposed method (e.g., HPLC) s1->s6 s2->s6 s3->s6 s4->s6 s5->s6 s7 Evaluate peak purity (PDA/MS) s6->s7 s8 Assess mass balance s7->s8 s9 Confirm method specificity s8->s9

Caption: Workflow for a typical forced degradation study.

Methodology:

  • Preparation: Prepare stock solutions of the α-amino-α-phenylalkanoic acid ester in a suitable solvent.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C. Monitor at several time points (e.g., 2, 8, 24 hours) aiming for 5-20% degradation.[6][7] Neutralize before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature. This condition is often aggressive for esters and may require shorter time points.[7] Neutralize before analysis.

  • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period.

  • Photostability: Expose the drug substance (solid and in solution) to light conditions as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the analytical method under validation.

  • Evaluation: The method demonstrates specificity if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Peak purity tools (e.g., PDA detectors, MS) should be used to confirm that the analyte peak in the stressed samples is pure.[4]

Experimental Protocol 2: Chiral HPLC Method Specificity Validation

This protocol outlines the steps to demonstrate the specificity of a chiral HPLC method intended to quantify the desired enantiomer and its opposite enantiomer as an impurity.

Workflow for Specificity Validation:

A 1. Analyze Blank (Mobile Phase/Placebo) -> No interfering peaks B 2. Analyze System Suitability (Racemic Mixture) -> Resolution (Rs) > 2.0 A->B C 3. Analyze Target Enantiomer (e.g., R-form) -> Single peak at expected RT B->C D 4. Analyze Impurity Enantiomer (e.g., S-form) -> Single peak at expected RT C->D E 5. Analyze Spiked Sample (Target spiked with S-form and other impurities) -> All peaks resolved D->E F 6. Analyze Forced Degradation Samples -> Degradant peaks resolved from both enantiomers E->F G Conclusion: Method is Specific F->G

Caption: Specificity validation workflow for a chiral HPLC method.

Methodology:

  • Blank Analysis: Inject the mobile phase or a placebo sample to ensure no matrix components elute at the retention times of the analyte or its impurities.

  • System Suitability: Inject a solution containing a racemic (50:50) mixture of the α-amino-α-phenylalkanoic acid ester. The resolution (Rs) between the two enantiomer peaks must meet a predefined criterion (typically Rs ≥ 2.0) to ensure adequate separation.

  • Analyte Identification: Inject a solution containing only the pure desired enantiomer to confirm its identity and retention time.

  • Impurity Identification: Inject a solution of the opposite enantiomer and other known impurities (if available) to confirm their individual retention times.

  • Spiked Sample Analysis: Prepare a sample of the desired enantiomer and spike it with known levels of the opposite enantiomer and any available process impurities or degradation products. The method must demonstrate the ability to resolve all these components.

  • Forced Degradation Sample Analysis: Analyze the samples generated in Protocol 1. This is the ultimate test of specificity, demonstrating that the method can separate the analyte from unknown degradation products formed under realistic stress conditions.[26][27]

Example Performance Data for a Validated Chiral HPLC Method

The following table presents hypothetical but representative data for a well-validated, stability-indicating chiral HPLC method for an α-amino-α-phenylalkanoic acid ester.

Parameter Analyte (R-enantiomer) S-Enantiomer Hydrolysis Degradant Acceptance Criteria
Retention Time (min) 8.510.24.1Consistent RT
Resolution (Rs) N/A3.5 (from R-enantiomer)8.2 (from R-enantiomer)Rs > 2.0 between all peaks
Limit of Detection (LOD) 0.01 µg/mL0.01 µg/mL0.02 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.03 µg/mL0.03 µg/mL0.06 µg/mLSignal-to-Noise ≥ 10; adequate precision & accuracy
Peak Purity (PDA) PassPassPassPurity angle < Purity threshold

Conclusion

Establishing the specificity of an analytical procedure for α-amino-α-phenylalkanoic acid esters is a rigorous, multi-faceted process that forms the bedrock of quality control. A simple chromatogram showing a single peak is not sufficient proof. True specificity is demonstrated through a logical, scientifically-grounded approach that intentionally challenges the method with all potential interferences.

The most robust strategy involves leveraging the high resolving power of chiral HPLC to address stereoisomeric impurities while using it in conjunction with standard RP-HPLC for other process-related impurities. Crucially, all separation techniques must be supported by forced degradation studies to prove stability-indicating capabilities. Finally, coupling these separation methods with spectroscopic techniques like mass spectrometry provides an orthogonal layer of confirmation, ensuring that the analytical data are not just precise, but unequivocally accurate. By adhering to these principles and the framework of ICH guidelines, scientists can develop truly reliable and trustworthy analytical methods.

References

  • Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. (n.d.). Google Scholar.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. (n.d.). Benchchem.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. (n.d.). ACS Publications. Retrieved from [Link]

  • Gas Chromatographic Analysis of Amino Acids as the yV-Heptafiuorobutyryl Isobutyl Esters. (n.d.). ACS Publications. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). EMA. Retrieved from [Link]

  • Analysis of amino acids by gas-liquid chromatography: The development of a method and its application. (2019). University of Glasgow Theses. Retrieved from [Link]

  • Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2021). UC Davis Stable Isotope Facility. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu. Retrieved from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). PMC. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (2023). ACS Publications. Retrieved from [Link]

  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. (2021). PMC. Retrieved from [Link]

  • NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. (2017). RSC Publishing. Retrieved from [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. (2002). ACS Publications. Retrieved from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Creative Biostructure. Retrieved from [Link]

  • 3.2.2.2.1. NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. (n.d.). Thieme. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • The Application of Mass Spectrometry in Amino Acid and Peptide Chemistry. (n.d.). Chimia. Retrieved from [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). ResearchGate. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Semantic Scholar. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. (2015). NIST. Retrieved from [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PubMed. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. Retrieved from [Link]

  • Novel esters of phenylalkanoic acid. (n.d.). Google Patents.
  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Retrieved from [Link]

  • Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-2-phenylbutanoate proper disposal procedures

Operational Guide: Proper Handling and Disposal of Methyl 2-amino-2-phenylbutanoate Introduction Methyl 2-amino-2-phenylbutanoate is a non-natural amino acid derivative widely utilized in pharmaceutical drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of Methyl 2-amino-2-phenylbutanoate

Introduction Methyl 2-amino-2-phenylbutanoate is a non-natural amino acid derivative widely utilized in pharmaceutical drug development and organic synthesis. While it is a highly valuable building block, its disposal requires strict adherence to environmental and laboratory safety protocols. As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring full compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profiling and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the material. Methyl 2-amino-2-phenylbutanoate acts as a local irritant and must be handled with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-retardant laboratory coat[2].

Table 1: Physicochemical and Hazard Profile of Methyl 2-amino-2-phenylbutanoate

Property / HazardDescription / Value
Chemical Name Methyl 2-amino-2-phenylbutanoate
CAS Number (Free Base) 76142-47-7[3]
CAS Number (HCl Salt) 118737-02-3[4]
Molecular Formula C11H15NO2
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2]
GHS Precautionary Codes P261, P280, P302+P352, P305+P351+P338, P501[2]
Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant[5]

The Logic of Waste Segregation: Halogenated vs. Non-Halogenated Streams

The most critical operational decision in the disposal of this compound relies on identifying its exact chemical form. Methyl 2-amino-2-phenylbutanoate is typically supplied either as a free base or as a hydrochloride (HCl) salt[4].

The Causality of Segregation: Mixing the HCl salt form into a standard non-halogenated organic waste stream is a severe safety and compliance violation. When halogenated compounds (containing chlorides) are incinerated at standard non-halogenated temperatures, they act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[6]. Therefore, any waste containing the HCl salt—or the free base dissolved in a halogenated solvent like dichloromethane (DCM)—must be strictly segregated into the Halogenated Organic Waste stream[7]. This stream is routed to specialized EPA-approved twin-chamber incinerators capable of reaching >1100°C to ensure complete thermal destruction without dioxin formation.

Disposal Workflow Visualization

The following decision tree illustrates the logical routing of waste streams based on the chemical form and solvent matrix.

DisposalWorkflow Start Methyl 2-amino-2-phenylbutanoate Waste Generation CheckForm Identify Chemical Form Start->CheckForm FreeBase Free Base (CAS: 76142-47-7) CheckForm->FreeBase HClSalt HCl Salt (CAS: 118737-02-3) CheckForm->HClSalt LiquidWasteFB Liquid Solutions FreeBase->LiquidWasteFB SolidWasteFB Solid Residue FreeBase->SolidWasteFB LiquidWasteHCl Liquid Solutions HClSalt->LiquidWasteHCl SolidWasteHCl Solid Residue HClSalt->SolidWasteHCl NonHalogenated Non-Halogenated Organic Waste LiquidWasteFB->NonHalogenated Non-halogenated solvent Halogenated Halogenated Organic Waste LiquidWasteFB->Halogenated Halogenated solvent SolidBio Hazardous Solid Waste Stream SolidWasteFB->SolidBio LiquidWasteHCl->Halogenated Contains Chloride SolidWasteHCl->SolidBio Incineration EPA-Approved Incineration (P501) NonHalogenated->Incineration Halogenated->Incineration SolidBio->Incineration

Figure 1: Methyl 2-amino-2-phenylbutanoate waste segregation decision tree by halogen content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE) Solid residues and materials that have come into contact with the compound must be treated as hazardous solid waste.

  • Collection: Gather all empty reagent vials, contaminated weighing boats, spatulas, and disposable PPE (gloves, bench paper).

  • Containment: Place the items into a puncture-resistant, leak-proof hazardous waste container lined with a heavy-duty polyethylene bag.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Solid Waste - Contains Methyl 2-amino-2-phenylbutanoate (Irritant)".

  • Storage: Store in a designated satellite accumulation area (SAA) under a fume hood or vented safety cabinet until pickup by a licensed contractor[1].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Chromatography Fractions) Liquid waste must be segregated based on the presence of halogens to ensure self-validating compliance.

  • Solvent Assessment: Determine the composition of the liquid waste.

    • Scenario 1: If the waste contains the free base dissolved in methanol, ethanol, or ethyl acetate, route it to the Non-Halogenated Organic Waste carboy.

    • Scenario 2: If the waste contains the HCl salt, OR if the free base is dissolved in chloroform or dichloromethane, route it to the Halogenated Organic Waste carboy[7].

  • Transfer: Use a dedicated funnel to pour the liquid into the appropriate high-density polyethylene (HDPE) carboy. Do not overfill (leave at least 10% headspace for vapor expansion).

  • Cap and Seal: Ensure the container is "strong and tight" with a secure screw-cap. Never leave a waste funnel resting in an open carboy, as this violates EPA emission standards[1].

  • Documentation: Update the waste log attached to the carboy with the exact volume and chemical name added.

Protocol C: Immediate Spill Response In the event of an accidental spill, rapid containment prevents respiratory exposure and environmental release.

  • Evacuate and Ventilate: Ensure the fume hood sash is at the proper working height. If the spill is outside the hood, increase room ventilation and alert nearby personnel.

  • Containment: Surround the spill with an inert, liquid-binding absorbent material (e.g., diatomaceous earth, sand, or a universal chemical binder). Crucial Note: Do not use combustible materials like sawdust, as they can create a fire hazard when mixed with certain organics[5].

  • Collection: Using a non-sparking scoop, carefully transfer the absorbed mixture into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water into the liquid aqueous hazardous waste stream.

Regulatory Compliance & Documentation

Under 40 CFR Part 262, laboratory facilities generating hazardous waste must adhere to strict accumulation limits and documentation practices[1].

  • Accumulation Limits: Depending on your facility's status (Very Small, Small, or Large Quantity Generator), waste must not be stored on-site indefinitely. Small Quantity Generators (SQGs) must dispose of waste within 180 days[1].

  • Manifesting: All disposed Methyl 2-amino-2-phenylbutanoate must be tracked using a Uniform Hazardous Waste Manifest (EPA Form 8700-22) when transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF)[8].

References

  • PubChem. "Methyl 2-amino-2-phenylbutanoate | C11H15NO2 | CID 14148299." Source: nih.gov. URL: [Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." Source: epa.gov. URL: [Link]

  • Florida Department of Environmental Protection. "Summary of Hazardous Waste Regulations." Source: floridadep.gov. URL: [Link]

  • US Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Source: epa.gov. URL: [Link]

  • ResearchGate. "The formation of dioxins in combustion systems." Source: researchgate.net. URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-2-phenylbutanoate

Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-2-phenylbutanoate As an unnatural amino acid derivative, Methyl 2-amino-2-phenylbutanoate (CAS: 76142-47-7) is a critical building block in peptide synt...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 2-amino-2-phenylbutanoate

As an unnatural amino acid derivative, Methyl 2-amino-2-phenylbutanoate (CAS: 76142-47-7) is a critical building block in peptide synthesis and active pharmaceutical ingredient (API) development. However, the presence of both a lipophilic backbone and a reactive primary amine necessitates stringent, causality-driven safety protocols.

This guide provides drug development professionals with a self-validating operational framework for handling, utilizing, and disposing of this compound safely.

Hazard Profile & Mechanistic Toxicology

To effectively protect yourself, you must understand why this compound is hazardous. According to the [1], Methyl 2-amino-2-phenylbutanoate triggers three primary GHS hazard classifications. The table below synthesizes the quantitative data with the underlying mechanistic causality.

Table 1: Physicochemical Properties and Mechanistic Hazards

Property / Hazard CodeValue / ClassificationMechanistic Implication
Molecular Weight 193.24 g/mol Low molecular weight allows for rapid dissolution in mucosal fluids upon contact.
XLogP3 (Lipophilicity) 1.6Moderate lipophilicity enhances the compound's ability to cross the lipid-rich stratum corneum of the skin.
Skin Irritation H315 The free primary amine acts as a localized base. Upon dermal penetration, it disrupts the skin's acidic mantle (pH ~5.5), causing inflammation.
Eye Irritation H319 Direct contact with the amine group risks localized saponification of ocular surface lipids, leading to severe irritation.
Respiratory Irritation H335 Airborne particulates dissolve in respiratory moisture, causing localized pH spikes and subsequent cellular irritation.

Personal Protective Equipment (PPE) Matrix

Based on the [2] and the compound's specific chemical profile, the following PPE must be worn.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Causality: Standard nitrile provides excellent chemical resistance against solid amines and prevents lipophilic dermal transfer. If handling the compound in a solvent (e.g., Dichloromethane), you must upgrade to solvent-specific gloves (e.g., Viton or Butyl rubber).

  • Eye Protection: ANSI Z87.1 compliant, tight-fitting safety goggles. Causality: Standard safety glasses leave gaps; goggles are required to prevent aerosolized dust from reaching the ocular mucosa.

  • Body Protection: Flame-retardant, anti-static laboratory coat with snug cuffs.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If engineering controls fail, an N95/FFP2 particulate respirator is the minimum required defense against H335 hazards.

Self-Validating Operational Workflows

Every protocol in the laboratory must be a closed loop. The following methodologies incorporate built-in validation steps to ensure operator safety and experimental integrity.

Protocol A: Safe Weighing and Solid Transfer

Unnatural amino acid esters are highly prone to static charge accumulation, which dramatically increases the risk of aerosolization and inhalation.

  • Environmental Verification: Before opening the reagent bottle, check the fume hood monitor. Validation: The face velocity must read between 80–120 FPM, as mandated by [3].

  • Static Mitigation: Pass an anti-static bar (ionizer) over the weighing boat and the exterior of the reagent bottle for 10 seconds to dissipate surface charges.

  • Transfer: Using a grounded micro-spatula, transfer the solid into the tared weighing boat.

  • System Validation: Observe the analytical balance. Validation Check: The reading must stabilize within 3 seconds. If the numbers continuously drift, static charge is still present, risking "fly-away" powder. You must repeat Step 2 before proceeding.

  • Sealing: Transfer the solid into a sealable vial and cap it before removing it from the fume hood.

Protocol B: Decontamination and Spill Response

If a spill occurs, dry sweeping is strictly prohibited as it will aerosolize the irritant.

  • Containment: Cover the spilled powder with damp, lint-free absorbent paper to prevent dust generation.

  • Neutralization: Because the hazard stems from the basic amine, spray the covered spill with a dilute weak acid (e.g., 1% Acetic Acid). Causality: The acid protonates the amine, converting it into a highly water-soluble, non-volatile, and less irritating salt.

  • Physical Removal: Wipe the area inward from the edges to prevent spreading.

  • System Validation: Swab the cleaned surface with a wet pH test strip. Validation Check: The strip must read between pH 6.0 and 7.0. If the pH is > 7.5, residual amine remains on the bench; repeat Step 2.

HandlingWorkflow Start Risk Assessment & PPE Verification Hood Fume Hood Check (80-120 FPM) Start->Hood Weighing Static-Free Weighing & Transfer Hood->Weighing Velocity Confirmed Spill Spill Detected? Weighing->Spill Clean Wet Containment & Acidic Neutralization Spill->Clean Yes Waste RCRA-Compliant Waste Disposal Spill->Waste No Validate pH Surface Validation (Target pH 6-7) Clean->Validate Validate->Waste pH Neutralized

Operational handling and self-validating spill response workflow for amino ester compounds.

Disposal Logistics

Methyl 2-amino-2-phenylbutanoate must not be introduced into the municipal water supply. According to the [4], the compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated weighing boats, spatulas, and PPE must be placed in a puncture-resistant, sealable biohazard/chemical waste bin labeled: "Hazardous Solid Waste: Amine/Irritant."

  • Liquid Waste: Solutions containing this compound must be collected in a designated organic waste carboy. Critical Warning: Do not mix with strong oxidizing agents (e.g., Nitric acid, Peroxides) in the waste stream, as the primary amine can undergo violent exothermic oxidation.

References

  • PubChem Compound Summary for CID 14148299, Methyl 2-amino-2-phenylbutanoate. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Personal Protective Equipment - General Requirements (1910.132). Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Available at:[Link]

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.